Product packaging for URAT1 inhibitor 7(Cat. No.:)

URAT1 inhibitor 7

Cat. No.: B8498182
M. Wt: 428.8 g/mol
InChI Key: ABKCBHGHCYFDNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

URAT1 Inhibitor 7 is a potent, research-grade compound that selectively targets the Urate Transporter 1 (URAT1), a key protein responsible for approximately 90% of urate reabsorption in the kidneys . By inhibiting URAT1, this compound promotes urinary excretion of uric acid and serves as a critical tool for investigating the pathophysiology and treatment of hyperuricemia and gout . With a documented half-maximal inhibitory concentration (IC50) of 12 nM , it represents a highly potent inhibitor for pharmacological and mechanistic studies. Structural research on URAT1 reveals that inhibitors like this compound typically bind to the transporter's inward-facing conformation, stabilizing it and non-competitively blocking the urate transport cycle . This mechanism makes it a valuable asset for studying renal urate handling, validating new hyperuricemia models, and supporting the rational design of next-generation uricosuric therapeutics . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H10ClFN4O3S B8498182 URAT1 inhibitor 7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H10ClFN4O3S

Molecular Weight

428.8 g/mol

IUPAC Name

4-(3-chloro-4-cyanophenoxy)-3-cyano-N-(5-fluoro-2-pyridinyl)benzenesulfonamide

InChI

InChI=1S/C19H10ClFN4O3S/c20-17-8-15(3-1-12(17)9-22)28-18-5-4-16(7-13(18)10-23)29(26,27)25-19-6-2-14(21)11-24-19/h1-8,11H,(H,24,25)

InChI Key

ABKCBHGHCYFDNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)S(=O)(=O)NC3=NC=C(C=C3)F)C#N)Cl)C#N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of URAT1 Inhibitor 7 (Osthol): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of URAT1 inhibitor 7, identified as the natural product Osthol. This document details the experimental methodologies, quantitative data, and relevant biological pathways associated with this compound, offering a comprehensive resource for professionals in the field of drug discovery and development for hyperuricemia and gout.

Introduction to URAT1 and Hyperuricemia

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout, a painful inflammatory arthritis. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a crucial role in the reabsorption of uric acid in the proximal tubules of the kidneys.[1] Inhibition of URAT1 is a key therapeutic strategy to increase uric acid excretion and thereby lower serum uric acid levels.

Discovery of this compound (Osthol)

Osthol, a natural coumarin derivative, was identified as a URAT1 inhibitor through the screening of a library of crude drug extracts. Specifically, an extract from the dried mature fruit of Cnidium monnieri demonstrated significant inhibition of urate uptake in HEK293 cells transiently transfected with human URAT1 (hURAT1).[1] Subsequent isolation and characterization identified osthol as the active compound responsible for this inhibitory activity.

Synthesis and Isolation of Osthol

As a natural product, osthol is primarily obtained through extraction and purification from plant sources, most notably Cnidium monnieri. However, several total synthesis routes have also been reported.

Isolation from Cnidium monnieri

A common method for isolating osthol involves solvent extraction followed by chromatographic purification.

Experimental Protocol: Isolation and Purification of Osthol

  • Extraction: The dried and powdered fruits of Cnidium monnieri are extracted with a suitable organic solvent, such as methanol or ethanol, often using methods like maceration, soxhlet extraction, or ultrasonic-assisted extraction.[2]

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).

  • Recrystallization: Fractions containing osthol are combined, concentrated, and the resulting solid is recrystallized from a suitable solvent system (e.g., methanol/water) to yield pure osthol.

Chemical Synthesis of Osthol

The total synthesis of osthol has been achieved through various chemical strategies. One common approach involves the Pechmann condensation to form the coumarin core, followed by the introduction of the isoprenyl group. A general synthetic workflow is depicted below.

G cluster_synthesis General Synthetic Strategy for Osthol Starting_Materials Resorcinol derivative + β-Ketoester Pechmann_Condensation Pechmann Condensation Starting_Materials->Pechmann_Condensation Acid catalyst (e.g., H2SO4) Coumarin_Core 7-Hydroxy-8-substituted coumarin Pechmann_Condensation->Coumarin_Core Prenylation Prenylation (e.g., with prenyl bromide) Coumarin_Core->Prenylation Osthol Osthol Prenylation->Osthol

Figure 1: A generalized workflow for the chemical synthesis of osthol.

In Vitro Biological Evaluation

The inhibitory activity of osthol against URAT1 has been characterized using cell-based assays.

URAT1 Inhibition Assay

Experimental Protocol: HEK293 Cell-Based Uric Acid Uptake Assay

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. For the assay, cells are transiently transfected with a plasmid encoding human URAT1 (hURAT1) using a suitable transfection reagent. Control cells are transfected with an empty vector.

  • Uric Acid Uptake: 48 hours post-transfection, the cells are washed with a pre-warmed Krebs-Ringer buffer. The cells are then incubated with a solution containing [14C]-labeled uric acid in the presence or absence of osthol at various concentrations for a defined period (e.g., 10-30 minutes) at 37°C.

  • Cell Lysis and Scintillation Counting: The uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The URAT1-specific uptake is calculated by subtracting the uptake in control cells from that in hURAT1-expressing cells. The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vitro Efficacy and Mechanism of Action

Osthol has been shown to be a noncompetitive inhibitor of URAT1, with an IC50 value of 78.8 μM.[1] This suggests that osthol binds to a site on the URAT1 transporter that is distinct from the uric acid binding site, thereby inhibiting its transport activity without directly competing with the substrate.

Table 1: In Vitro URAT1 Inhibitory Activity of Osthol

CompoundTargetAssay SystemIC50 (μM)Mechanism of InhibitionReference
OstholURAT1HEK293 cells expressing hURAT178.8Noncompetitive[1]

In Vivo Biological Evaluation

The in vivo effects of osthol have been investigated in animal models of gouty arthritis.

Monosodium Urate (MSU)-Induced Gouty Arthritis in Rats

Experimental Protocol: MSU-Induced Gouty Arthritis Model

  • Animal Model: Male Sprague-Dawley rats are used for this model.

  • Induction of Gouty Arthritis: A suspension of monosodium urate (MSU) crystals in sterile saline is injected into the intra-articular space of the ankle joint of the rats to induce an acute inflammatory response.

  • Drug Administration: Osthol is administered orally at various doses (e.g., 10, 20, 40 mg/kg) prior to or after the MSU injection. A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug like colchicine.

  • Assessment of Inflammation: The degree of inflammation is assessed by measuring the paw volume or ankle diameter at different time points after MSU injection.

  • Biochemical and Histological Analysis: At the end of the experiment, blood samples can be collected to measure serum uric acid levels and inflammatory cytokine levels (e.g., IL-1β, TNF-α). The joint tissue can be collected for histological examination to assess inflammatory cell infiltration and tissue damage.

In Vivo Efficacy

In a rat model of MSU-induced gouty arthritis, oral administration of osthol at a dose of 30 mg/kg significantly reduced MSU-induced swelling.[3] Furthermore, osthol treatment led to a decrease in the levels of inflammatory cytokines such as IL-1β, IL-18, TNF-α, and IL-6 in the serum.[3]

Table 2: In Vivo Anti-inflammatory Effects of Osthol in a Rat Gout Model

Treatment GroupDose (mg/kg, p.o.)Reduction in Paw SwellingEffect on Inflammatory CytokinesReference
Osthol30Significant reductionDecreased levels of IL-1β, IL-18, TNF-α, IL-6[3]

Pharmacokinetics

The pharmacokinetic properties of osthol have been studied in rats following both intravenous and oral administration.

Table 3: Pharmacokinetic Parameters of Osthol in Rats

Administration RouteDose (mg/kg)Cmax (μg/mL)Tmax (h)AUC (μg·h/mL)Half-life (h)Bioavailability (%)Reference
Intravenous10-----[4]
Oral1300.85 ± 0.121.0 ± 0.04.54 ± 0.68-Not Reported[5]
Oral (with Borneol)1301.64 ± 0.210.75 ± 0.256.72 ± 0.95-Not Reported[6]

Note: The available pharmacokinetic data is derived from multiple studies with different experimental conditions. A direct comparison may not be fully accurate. The study by Tsai et al. (1996) described a biphasic elimination after IV administration but did not provide specific parameter values in the abstract.[4] The oral bioavailability has not been explicitly reported in the reviewed literature.

Signaling Pathways and Logical Relationships

The inhibition of URAT1 by osthol leads to a cascade of events that ultimately reduce serum uric acid levels and alleviate gouty inflammation.

G cluster_pathway Mechanism of Action of Osthol in Hyperuricemia and Gout Osthol Osthol URAT1 URAT1 Transporter (in renal proximal tubule) Osthol->URAT1 Inhibits (Noncompetitive) Uric_Acid_Reabsorption Uric Acid Reabsorption URAT1->Uric_Acid_Reabsorption Mediates Uric_Acid_Excretion Renal Uric Acid Excretion URAT1->Uric_Acid_Excretion Inhibition leads to increased Serum_Uric_Acid Serum Uric Acid Levels Uric_Acid_Reabsorption->Serum_Uric_Acid Increases Uric_Acid_Excretion->Serum_Uric_Acid Decreases MSU_Crystals Monosodium Urate (MSU) Crystal Formation Serum_Uric_Acid->MSU_Crystals High levels lead to Inflammation Gouty Inflammation (e.g., IL-1β, TNF-α release) MSU_Crystals->Inflammation Triggers

Figure 2: Signaling pathway illustrating the mechanism of action of osthol.

Conclusion

This compound, identified as osthol, is a promising natural product for the potential treatment of hyperuricemia and gout. Its discovery through screening of traditional medicines highlights the value of natural product libraries in drug discovery. While its in vitro potency against URAT1 is moderate, its demonstrated in vivo anti-inflammatory effects in a preclinical model of gout are encouraging. Further studies are warranted to optimize its pharmacokinetic properties and to fully elucidate its dose-dependent effects on serum uric acid levels in hyperuricemic animal models. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate osthol and other novel URAT1 inhibitors.

References

The Structure-Activity Relationship of URAT1 Inhibitor 7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of URAT1 inhibitor 7, a potent antagonist of the human urate transporter 1 (URAT1). URAT1 is a key regulator of serum uric acid levels, making it a prime target for the development of therapeutics for hyperuricemia and gout. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental pathways.

Core Quantitative Data

This compound has been identified as a highly potent inhibitor of human URAT1 with a reported half-maximal inhibitory concentration (IC50) of 12 nM.[1] This positions it as a significant compound in the landscape of URAT1-targeting therapeutics. To fully understand the SAR of this and related compounds, a comprehensive analysis of its analogs is required. The following table presents a summary of the inhibitory activities of this compound and other relevant compounds.

CompoundStructureURAT1 IC50 (nM)CYP2C9 IC50 (µM)Notes
This compound [Structure not publicly available]124.2Potent and selective URAT1 inhibitor.[1]
URAT1 inhibitor 6[Structure not publicly available]35-A related potent URAT1 inhibitor.[1]
URAT1 inhibitor 8[Structure not publicly available]1-A highly potent URAT1 inhibitor.[1]
URAT1 inhibitor 1[Structure not publicly available]32-A potent URAT1 inhibitor.[1]
Lesinurad[Structure available in literature]7,180-Approved URAT1 inhibitor, used as a reference.[2]
Benzbromarone[Structure available in literature]280-Approved URAT1 inhibitor, used as a reference.[2]
Dotinurad[Structure available in literature]37.2-A selective urate reabsorption inhibitor.[1]
Verinurad[Structure available in literature]25-An organic anion transporter URAT1 inhibitor.[1][3]

Signaling and Experimental Pathways

To contextualize the action of this compound, it is crucial to understand the biological pathway it modulates and the experimental workflows used to characterize it.

URAT1 Signaling Pathway in Gout

The following diagram illustrates the role of URAT1 in the renal reabsorption of uric acid, a process central to the pathophysiology of gout.

URAT1_Pathway URAT1's Role in Uric Acid Reabsorption and Gout cluster_proximal_tubule Renal Proximal Tubule Cell cluster_blood Bloodstream cluster_urine Urine (Tubular Lumen) URAT1 URAT1 GLUT9 GLUT9 URAT1->GLUT9 Intracellular Transport Hyperuricemia Hyperuricemia GLUT9->Hyperuricemia Efflux to Blood Gout Gout Hyperuricemia->Gout Leads to Uric_Acid_Urine Uric Acid Uric_Acid_Urine->URAT1 Reabsorption Inhibitor This compound Inhibitor->URAT1 Inhibits

Caption: URAT1 mediates uric acid reabsorption, contributing to hyperuricemia and gout.

Experimental Workflow for SAR Studies

The structure-activity relationship of URAT1 inhibitors is typically determined through a systematic process of synthesis and biological evaluation, as depicted below.

SAR_Workflow Workflow for URAT1 Inhibitor SAR Studies Lead_Compound Lead Compound (e.g., this compound) Analog_Synthesis Analog Synthesis Lead_Compound->Analog_Synthesis Structural Modification In_Vitro_Assay In Vitro URAT1 Inhibition Assay Analog_Synthesis->In_Vitro_Assay Test Compounds Data_Analysis IC50 Determination & SAR Analysis In_Vitro_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Identify Key Moieties Lead_Optimization->Analog_Synthesis Design New Analogs In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Lead_Optimization->In_Vivo_Studies Select Candidates

Caption: Systematic workflow for the discovery and optimization of novel URAT1 inhibitors.

Experimental Protocols

The determination of the inhibitory potency of compounds against URAT1 is a critical step in the drug discovery process. While the specific protocol for this compound is not publicly detailed, a general and widely accepted method involves a cell-based uric acid uptake assay.

URAT1 Inhibition Assay using [8-14C] Uric Acid Uptake in HEK293T Cells

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled uric acid into human embryonic kidney (HEK293T) cells that are transiently transfected with the human URAT1 transporter.

1. Cell Culture and Transfection:

  • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded in 24-well plates and grown to 80-90% confluency.

  • Transient transfection with a plasmid encoding human URAT1 is performed using a suitable transfection reagent according to the manufacturer's instructions. Cells are typically incubated for 24 hours post-transfection to allow for sufficient protein expression.[4]

2. Uric Acid Uptake Assay:

  • After the incubation period, the culture medium is removed, and the cells are washed with a pre-warmed uptake buffer (e.g., containing 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM monobasic potassium phosphate, 1.2 mM magnesium sulfate, 1.3 mM calcium gluconate, and 5.6 mM glucose).[4]

  • The cells are then pre-incubated for 15 minutes with the uptake buffer containing various concentrations of the test compound (e.g., this compound) or vehicle (DMSO).[4]

  • The uptake process is initiated by adding the uptake buffer containing [8-14C] uric acid (final concentration, e.g., 25 µM) and the test compound.[4]

  • The reaction is allowed to proceed for a defined period (e.g., 15 minutes) at 37°C.[4]

  • To terminate the uptake, the cells are rapidly washed three times with ice-cold phosphate-buffered saline (PBS).[4]

3. Measurement of Radioactivity and Data Analysis:

  • The cells are lysed using a lysis buffer (e.g., 0.1 M NaOH).

  • The amount of [8-14C] uric acid taken up by the cells is quantified by liquid scintillation counting of the cell lysates.

  • The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound represents a significant advancement in the development of potent and selective inhibitors of URAT1. Its low nanomolar potency highlights its potential as a therapeutic candidate for gout and hyperuricemia. Further elucidation of the complete SAR profile for this series of compounds, along with detailed in vivo efficacy and safety data, will be critical for its continued development. The methodologies and pathways described in this guide provide a framework for the ongoing research and development of novel URAT1 inhibitors.

References

Pharmacology and Toxicology of Verinurad: A URAT1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the public domain literature did not yield information on a specific, universally recognized molecule designated as "URAT1 inhibitor 7." This nomenclature is likely specific to a particular research publication where it was listed as compound number 7. However, to fulfill the request for a comprehensive technical guide, this document will focus on a well-characterized and potent URAT1 inhibitor, Verinurad (also known as RDEA3170) , as a representative example. This guide will adhere to the specified requirements for data presentation, experimental protocols, and visualizations for an audience of researchers, scientists, and drug development professionals.

Introduction

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary risk factor for the development of gout, a painful inflammatory arthritis. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in the regulation of sUA. It is located on the apical membrane of proximal tubule cells in the kidney and is responsible for the reabsorption of the majority of filtered uric acid from the urine back into the bloodstream.[1][2][3] Inhibition of URAT1 is a validated therapeutic strategy to increase uric acid excretion and lower sUA levels.[3][4][5]

Verinurad has been developed as a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout.[6][7] This guide provides a detailed overview of its pharmacological and toxicological profile based on available preclinical and clinical data.

Pharmacology

Mechanism of Action

Verinurad functions by specifically targeting and inhibiting the URAT1 transporter.[3][6] By blocking URAT1, Verinurad reduces the reabsorption of uric acid in the kidneys, which leads to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.[3] Structural studies have revealed that Verinurad binds to the central cavity of URAT1, locking the transporter in an inward-facing conformation and thereby sterically hindering the passage of uric acid.[7]

Potency and Selectivity

The inhibitory activity of Verinurad and other URAT1 inhibitors is summarized in the table below.

CompoundTargetIC50Inhibition TypeSpeciesReference
Verinurad URAT125 nMCompetitiveHuman[6][7]
BenzbromaroneURAT10.22 µMCompetitiveHuman[1][7]
LesinuradURAT13.36 µMCompetitiveHuman[1][8]
ProbenecidURAT122 µMCompetitiveHuman[1]
SulfinpyrazoneURAT132 µMCompetitiveHuman[1]

Pharmacokinetics

Detailed pharmacokinetic data for Verinurad is primarily available from clinical trial publications. The following table summarizes key pharmacokinetic parameters.

ParameterValueSpeciesStudy
Tmax~2-4 hoursHumanPhase II Clinical Trials
Half-life~12-16 hoursHumanPhase II Clinical Trials
ExcretionPrimarily renalHumanPhase II Clinical Trials
Toxicology

The primary safety concerns with URAT1 inhibitors are related to potential renal and hepatic toxicity.[9][10]

  • Renal Effects : A rapid increase in urinary uric acid concentration can lead to the formation of crystals in the renal tubules, potentially causing kidney damage.[9] Newer URAT1 inhibitors are being designed to have a pharmacokinetic profile that results in a slower, more controlled rate of uric acid excretion to mitigate this risk.[9]

  • Hepatotoxicity : Benzbromarone, an older URAT1 inhibitor, has been associated with severe liver toxicity, which has limited its clinical use.[4][9] This has been attributed to the formation of reactive metabolites.[9]

Preclinical and clinical studies for Verinurad have focused on evaluating these potential toxicities. While specific quantitative toxicology data from publicly available sources is limited, clinical trials have assessed safety and tolerability, monitoring for adverse events, particularly those related to renal and liver function.[7]

Experimental Protocols

URAT1 Inhibition Assay (Cell-based)

This protocol describes a common method for assessing the inhibitory activity of a compound against the URAT1 transporter expressed in a cell line.

Objective : To determine the half-maximal inhibitory concentration (IC50) of a test compound for URAT1-mediated uric acid uptake.

Materials :

  • HEK-293 cells stably or transiently expressing human URAT1 (hURAT1).

  • [¹⁴C]-labeled uric acid.

  • Test compound (e.g., Verinurad).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Scintillation fluid and counter.

Methodology :

  • Cell Culture : Culture HEK-293 cells expressing hURAT1 in appropriate media and conditions. Seed cells in 24- or 48-well plates to achieve a confluent monolayer on the day of the assay.

  • Compound Preparation : Prepare a serial dilution of the test compound in the assay buffer.

  • Assay Procedure : a. Wash the cell monolayer with pre-warmed assay buffer. b. Pre-incubate the cells with the test compound at various concentrations for 10-15 minutes at 37°C. c. Initiate the uptake by adding the assay buffer containing [¹⁴C]-uric acid and the test compound. d. Incubate for a defined period (e.g., 5-10 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells with a suitable lysis buffer.

  • Quantification : a. Transfer the cell lysate to a scintillation vial. b. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis : a. Subtract the background radioactivity (from cells not expressing URAT1 or from wells with a known potent inhibitor). b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathway

URAT1_Inhibition_Pathway cluster_proximal_tubule Renal Proximal Tubule Cell cluster_blood Bloodstream cluster_inhibition Pharmacological Intervention URAT1 URAT1 Transporter Uric_Acid_Cell Uric Acid (intracellular) URAT1->Uric_Acid_Cell Uric_Acid_Lumen Uric Acid (in filtrate) Uric_Acid_Lumen->URAT1 Reabsorption Uric_Acid_Blood Serum Uric Acid Uric_Acid_Cell->Uric_Acid_Blood Enters circulation Verinurad Verinurad Verinurad->URAT1 Inhibition

Caption: Mechanism of action of Verinurad on the URAT1 transporter.

Experimental Workflow

URAT1_Inhibition_Assay_Workflow start Start culture Culture hURAT1-expressing HEK-293 cells start->culture seed Seed cells in multi-well plates culture->seed prepare Prepare serial dilutions of Verinurad seed->prepare preincubate Pre-incubate cells with Verinurad prepare->preincubate add_substrate Add [14C]-Uric Acid to initiate uptake preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate uptake and wash cells incubate->terminate lyse Lyse cells terminate->lyse measure Measure radioactivity (Scintillation Counting) lyse->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for a cell-based URAT1 inhibition assay.

References

A Technical Guide to Preclinical Animal Models for URAT1 Inhibitor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core preclinical animal models utilized in the research and development of URAT1 inhibitors for the treatment of hyperuricemia and gout. This document details experimental protocols, presents comparative quantitative data, and visualizes key biological pathways and experimental workflows to aid researchers in selecting and implementing the most appropriate models for their studies.

Introduction to URAT1 and Hyperuricemia

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a crucial role in uric acid homeostasis. As a key transporter in the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. Inhibition of URAT1 is therefore a primary therapeutic strategy for increasing uric acid excretion and lowering serum uric acid (sUA) levels. The development of potent and selective URAT1 inhibitors requires robust preclinical evaluation in relevant animal models that can accurately predict clinical efficacy and safety.

Chemically-Induced Hyperuricemia Models

Chemically-induced models in rodents are widely used for the initial screening and evaluation of URAT1 inhibitors due to their cost-effectiveness and the ability to rapidly induce hyperuricemia.

Potassium Oxonate-Induced Hyperuricemia

Potassium oxonate (or oteracil potassium) is a uricase inhibitor that prevents the breakdown of uric acid into the more soluble allantoin in most mammals (excluding humans and some primates). This leads to an accumulation of uric acid in the blood.

Experimental Protocol:

  • Animal Species: Male Kunming mice or Sprague-Dawley/Wistar rats are commonly used.

  • Induction: A single intraperitoneal (i.p.) injection of potassium oxonate (e.g., 250-300 mg/kg) is administered. To create a more sustained hyperuricemic state, it is often co-administered with a purine precursor like hypoxanthine or inosine (e.g., 200-500 mg/kg, i.p. or oral gavage)[1]. For chronic models, potassium oxonate can be administered daily for several days or weeks.

  • URAT1 Inhibitor Administration: Test compounds are typically administered orally (p.o.) or intraperitoneally (i.p.) prior to or shortly after the induction of hyperuricemia.

  • Sample Collection: Blood samples are collected at various time points (e.g., 1, 2, 4, 6, and 24 hours) post-induction to measure serum uric acid levels. 24-hour urine collection can also be performed to assess urinary uric acid excretion.

  • Analysis: Serum and urinary uric acid levels are quantified using methods such as HPLC or enzymatic assays.

Adenine-Induced Hyperuricemia and Nephropathy

Oral administration of adenine leads to its conversion to 2,8-dihydroxyadenine, which precipitates in the renal tubules, causing kidney damage and subsequent hyperuricemia. This model is particularly useful for studying hyperuricemia-associated nephropathy.

Experimental Protocol:

  • Animal Species: Male C57BL/6J mice or Sprague-Dawley rats.

  • Induction: Adenine is administered orally (e.g., 100-200 mg/kg) daily for several weeks (e.g., 2-4 weeks). It is often combined with a uricase inhibitor like potassium oxonate to exacerbate the hyperuricemia.

  • URAT1 Inhibitor Administration: Test compounds are administered concurrently with adenine or after the establishment of hyperuricemia.

  • Endpoints: In addition to serum and urinary uric acid levels, kidney function markers (e.g., serum creatinine, blood urea nitrogen [BUN]) and histopathological analysis of the kidneys are important endpoints.

Genetically Engineered Models

Genetically engineered mouse models offer a more refined approach to studying URAT1 function and the effects of its inhibition, overcoming some of the limitations of chemically-induced models.

Uricase (UOX) Knockout Models

Mice with a targeted deletion of the uricase gene (UOX-KO) lack the ability to metabolize uric acid to allantoin, resulting in spontaneous and sustained hyperuricemia that more closely mimics the human condition.

Experimental Protocol:

  • Animal Model: UOX-KO mice on a C57BL/6 background.

  • Experimental Design: These mice inherently exhibit high serum uric acid levels. URAT1 inhibitors are administered (e.g., daily oral gavage) for a specified period.

  • Endpoints: The primary endpoint is the reduction in serum uric acid levels. Urinary uric acid excretion and assessment of any potential renal complications are also monitored.

Humanized URAT1 (hURAT1) Knock-in Models

A significant challenge in preclinical research is the difference in affinity and transport kinetics between rodent and human URAT1. To address this, humanized URAT1 knock-in (hURAT1-KI) mouse models have been developed, where the mouse Urat1 gene is replaced with the human SLC22A12 gene. These models are highly valuable for evaluating the efficacy of URAT1 inhibitors that are specifically designed to target the human transporter.

Experimental Protocol:

  • Animal Model: hURAT1-KI mice.

  • Induction of Hyperuricemia: As these mice may not be spontaneously hyperuricemic, a challenge with a purine precursor like hypoxanthine is often required to elevate serum uric acid levels.

  • URAT1 Inhibitor Administration: The test compound is administered, and its effect on the human URAT1 transporter is directly assessed.

  • Endpoints: Measurement of serum and urinary uric acid levels to determine the uricosuric effect of the inhibitor.

Monosodium Urate (MSU) Crystal-Induced Gout Models

To study the inflammatory aspects of gout, models involving the injection of monosodium urate (MSU) crystals are employed. These models are crucial for evaluating the anti-inflammatory effects of URAT1 inhibitors, beyond their urate-lowering properties.

MSU-Induced Paw Edema/Arthritis

Experimental Protocol:

  • Animal Species: Rats or mice.

  • Induction: A suspension of MSU crystals is injected subcutaneously into the paw or intra-articularly into the knee or ankle joint.

  • Assessment of Inflammation: Paw volume or joint diameter is measured using a plethysmometer or calipers at various time points after MSU injection. Pain response can be assessed using von Frey filaments.

  • URAT1 Inhibitor Administration: Test compounds are typically administered prophylactically (before MSU injection) or therapeutically (after the onset of inflammation).

MSU-Induced Air Pouch Model

Experimental Protocol:

  • Animal Species: Mice.

  • Induction: An air pouch is created by subcutaneous injection of sterile air on the dorsum of the mouse. Several days later, a suspension of MSU crystals is injected into the pouch.

  • Assessment of Inflammation: The pouch fluid is collected to measure the infiltration of inflammatory cells (e.g., neutrophils) and the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α).

  • URAT1 Inhibitor Administration: Test compounds are administered before or after the MSU challenge.

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical studies of URAT1 inhibitors in various animal models.

Table 1: In Vitro Inhibitory Activity of URAT1 Inhibitors

CompoundIC50 Value (µM)In Vitro Assay SystemReference(s)
Benzbromarone0.44 - 6.878HEK293 cells expressing hURAT1[2][3][4]
Lesinurad7.3 - 75.36HEK-293 cells, Xenopus oocytes expressing hURAT1[5][6][7]
Dotinurad0.0372Cells expressing hURAT1[8]
Probenecid165 - 1643.33Cells expressing hURAT1, HEK 293T cells[5][8]
Fisetin7.5 - 12.77Cell-based urate transport assay[9][10]
Quercetin12.6Cell-based urate transport assay[10]
Baicalein26.71 - 31.6HEK-293T cells overexpressing URAT1, cell-based assay[9][11]
Acacetin57.30HEK-293T cells overexpressing URAT1[9]
NP02333518.46Cell biology experiments[2][12]
TN114824.64Cell biology experiments[2][12]
TN100853.04Cell biology experiments[2][12]
SHR46400.13HEK293 cells expressing hURAT1[3]
CC180021.69hURAT1-stably expressed HEK293 cells[3][4]

Table 2: Efficacy of URAT1 Inhibitors in Preclinical Hyperuricemia Models

Animal ModelURAT1 InhibitorDoseRoute% Reduction in Serum Uric AcidReference(s)
Potassium Oxonate-Induced Hyperuricemic MiceLesinurad-OralSignificant decrease[13]
Potassium Oxonate-Induced Hyperuricemic MiceAllopurinol50 mg/kg/day-Significant decrease[14]
Potassium Oxonate-Induced Hyperuricemic RatsBenzbromarone25 mg/day & 50 mg/day-Significant decrease into normal range[15]
Potassium Oxonate-Induced Hyperuricemic MiceBDEO5 mg/kg-Significant decrease[11]
Potassium Oxonate-Induced Hyperuricemic MiceNaringenin (glycon)100 mg/kgOral89%[11]
Cebus MonkeysDotinurad1-30 mg/kg-Dose-dependent decrease[8]
hURAT1-KI MiceBenzbromarone26 mg/kgOral gavageSignificant decrease[16]
Hyperuricemic MiceJNS41-4 mg/kg-Higher than Benzbromarone and Lesinurad[14]

Table 3: Comparative Pharmacokinetics of URAT1 Inhibitors in Preclinical Species

CompoundSpeciesCmaxTmax (h)AUCOral Bioavailability (%)Reference(s)
LesinuradHealthy MalesDose-proportional increase (5-400 mg)~1.0-2.5Dose-proportional increase (5-400 mg)-[17]
BenzbromaroneCebus Monkeys20.9 µg/ml (30 mg/kg)-95.2 µg・h/ml (30 mg/kg)36.11[14]
DotinuradCebus Monkeys107 µg/ml (30 mg/kg)-780 µg・h/ml (30 mg/kg)-[8]
JNS4Mice---55.28[14]

Visualization of Pathways and Workflows

Renal Urate Transport and URAT1 Signaling

The following diagram illustrates the key transporters involved in uric acid handling in the renal proximal tubule, highlighting the central role of URAT1 in urate reabsorption.

G Renal Urate Transport Pathway cluster_lumen Tubular Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Urate_Lumen Uric Acid URAT1 URAT1 (SLC22A12) Urate_Lumen->URAT1 Reabsorption Urate_Cell Uric Acid URAT1->Urate_Cell GLUT9 GLUT9 (SLC2A9) Urate_Blood Uric Acid GLUT9->Urate_Blood ABCG2 ABCG2 ABCG2->Urate_Lumen OAT1_3 OAT1/3 OAT1_3->Urate_Cell Urate_Cell->GLUT9 Reabsorption Urate_Cell->ABCG2 Secretion Urate_Blood->OAT1_3 Secretion Inhibitor URAT1 Inhibitor Inhibitor->URAT1 Inhibits

Caption: Key transporters in renal urate handling and the site of action for URAT1 inhibitors.

Experimental Workflow for In Vivo Screening of URAT1 Inhibitors

The following diagram outlines a typical experimental workflow for the preclinical evaluation of URAT1 inhibitors in a chemically-induced hyperuricemia model.

G In Vivo Screening Workflow for URAT1 Inhibitors A Animal Acclimatization (e.g., 1 week) B Baseline Sample Collection (Blood for sUA) A->B C Grouping of Animals (Control, Model, Treatment Groups) B->C D Induction of Hyperuricemia (e.g., Potassium Oxonate + Hypoxanthine) C->D E Administration of Test Compound (URAT1 Inhibitor) and Vehicle C->E D->E F Serial Blood Sampling (e.g., 1, 2, 4, 6, 24h post-dose) E->F G 24h Urine Collection (Optional) E->G H Measurement of Uric Acid (Serum and Urine) F->H G->H I Data Analysis (% sUA reduction, statistical analysis) H->I J Evaluation of Efficacy and Pharmacodynamic Profile I->J

References

URAT1 Inhibitor 7: A Technical Guide for Hyperuricemia and Gout Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of URAT1 inhibitor 7 (also known as compound 10f), a potent and selective inhibitor of the human urate transporter 1 (URAT1). This document consolidates key preclinical data, experimental methodologies, and mechanistic insights to support further research and development in the fields of hyperuricemia and gout.

Introduction: The Role of URAT1 in Hyperuricemia and Gout

Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in the joints.[1] The kidneys play a crucial role in maintaining uric acid homeostasis, reabsorbing approximately 90% of the filtered urate from the proximal tubule back into the bloodstream.[1] The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein responsible for this reabsorption process.[1]

Inhibition of URAT1 is a clinically validated therapeutic strategy to lower serum uric acid levels by promoting its renal excretion.[1] By blocking URAT1, inhibitors prevent the reuptake of uric acid, thereby increasing its clearance from the body. This mechanism of action forms the basis for the development of uricosuric agents for the management of hyperuricemia and gout.

This compound has emerged from a discovery program focused on identifying novel, potent, and selective URAT1 inhibitors. This guide details its pharmacological profile and the experimental procedures used for its characterization.

Pharmacological Profile of this compound

This compound is a diaryl ether heterocyclic sulfonamide that has demonstrated high inhibitory potency against human URAT1. Its preclinical data are summarized below.

Data Presentation

Table 1: In Vitro Potency and Physicochemical Properties of this compound (Compound 10f)

ParameterValue
hURAT1 IC50 12 nM[2]
cLogP 3.5
Lipophilic Efficiency (LipE) 4.4
logD (pH 7.4) 1.3

Data sourced from Storer R.I., et al. MedChemComm, 2016.[2]

Table 2: In Vitro ADME and Pharmacokinetic Profile of this compound (Compound 10f)

ParameterSpeciesValue
Microsomal Stability (HLM) Human<13 µL/min/mg[2]
Intravenous (IV) Clearance Rat13 mL/min/kg
Dog3 mL/min/kg
Oral Bioavailability (F%) Rat94%
Dog100%

Data sourced from Storer R.I., et al. MedChemComm, 2016.[2]

Mechanism of Action and Signaling Pathway

This compound acts as a direct competitive inhibitor of the URAT1 transporter located on the apical membrane of renal proximal tubule cells. By binding to the transporter, it blocks the reabsorption of uric acid from the glomerular filtrate back into the blood, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.

URAT1_Inhibition_Pathway cluster_cell Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) Urate_Blood High Serum Uric Acid URAT1 URAT1 Transporter URAT1->Urate_Blood Urate_Cell Uric Acid Urate_Lumen Filtered Uric Acid Urate_Lumen->URAT1 Reabsorption Excretion Increased Uric Acid Excretion Urate_Lumen->Excretion Inhibitor This compound Inhibitor->URAT1 Inhibition

Caption: Mechanism of action of this compound in the renal proximal tubule.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Storer et al. in MedChemComm, 2016.

In Vitro URAT1 Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against the human URAT1 transporter.

Cell Culture and Transfection:

  • Human embryonic kidney (HEK) 293 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are transiently transfected with a plasmid expressing the full-length human URAT1 transporter using a suitable transfection reagent.

Urate Uptake Assay:

  • Transfected cells are seeded into 96-well plates and grown to confluence.

  • On the day of the assay, the growth medium is removed, and the cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

  • Cells are pre-incubated for 10-15 minutes with varying concentrations of this compound or vehicle control in the assay buffer.

  • The uptake reaction is initiated by adding a solution containing [14C]-labeled uric acid to each well.

  • After a defined incubation period (e.g., 5-10 minutes) at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Hyperuricemia Model (Potassium Oxonate-Induced)

This animal model is used to evaluate the in vivo efficacy of URAT1 inhibitors in reducing serum uric acid levels.

Animal Model Induction:

  • Male Sprague-Dawley rats or C57BL/6 mice are used for the study.

  • Hyperuricemia is induced by the administration of potassium oxonate, a uricase inhibitor. Potassium oxonate prevents the breakdown of uric acid to allantoin in rodents, leading to an accumulation of uric acid in the blood.[1][2][3]

  • A typical protocol involves intraperitoneal (i.p.) or oral (p.o.) administration of potassium oxonate at a dose of 250-300 mg/kg, approximately 1-2 hours before the administration of the test compound.

Compound Administration and Sample Collection:

  • This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally to the hyperuricemic animals at various doses.

  • A vehicle control group and a positive control group (e.g., treated with a known URAT1 inhibitor like benzbromarone) are included.

  • Blood samples are collected at specified time points (e.g., 2, 4, 6, and 24 hours) post-dose via tail vein or cardiac puncture.

  • Serum is separated by centrifugation and stored at -80°C until analysis.

Biochemical Analysis:

  • Serum uric acid levels are quantified using a commercial uric acid assay kit or by HPLC-UV.

  • The percentage reduction in serum uric acid is calculated for each treatment group relative to the vehicle-treated control group.

Experimental and Logical Workflow

The evaluation of a novel URAT1 inhibitor like compound 7 follows a structured workflow from initial screening to preclinical characterization.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Profiling A Primary Screening: hURAT1 Inhibition Assay B IC50 Determination A->B C Selectivity Profiling (vs. other transporters e.g., OAT1, OAT3, ABCG2) B->C D In Vitro ADME: Microsomal Stability (HLM) B->D H Establish SAR C->H E Pharmacokinetic (PK) Studies (Rat, Dog) D->E Lead Candidate Selection F Efficacy Studies: Potassium Oxonate-Induced Hyperuricemia Model E->F G Dose-Response Relationship F->G I Assess Preclinical Profile G->I

References

Navigating the URAT1 Inhibitor Landscape: A Technical Guide to Intellectual Property and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The human urate transporter 1 (URAT1), a key regulator of serum uric acid levels, has emerged as a critical target in the management of hyperuricemia and gout. This has led to a dynamic and competitive intellectual property landscape, with numerous pharmaceutical and biotechnology companies vying for a foothold in this therapeutic area. This in-depth technical guide provides a comprehensive overview of the URAT1 inhibitor patent landscape, details key experimental protocols for inhibitor screening, and presents a quantitative analysis of prominent compounds, offering valuable insights for researchers and drug development professionals.

The URAT1 Signaling Pathway and its Role in Gout

URAT1, encoded by the SLC22A12 gene, is a crucial membrane transporter located on the apical membrane of renal proximal tubule cells. Its primary function is the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. In individuals with hyperuricemia, which is a precursor to gout, there is often an underexcretion of uric acid by the kidneys. By inhibiting URAT1, the reabsorption of uric acid is blocked, leading to increased urinary excretion and a subsequent reduction of serum uric acid levels. This mechanism of action forms the basis for the therapeutic efficacy of URAT1 inhibitors in treating gout.[1][2]

URAT1_Signaling_Pathway cluster_renal_tubule Renal Proximal Tubule Glomerular Filtrate Glomerular Filtrate URAT1 URAT1 Transporter Glomerular Filtrate->URAT1 Uric Acid Reabsorption Bloodstream Bloodstream Gout Gout Bloodstream->Gout Leads to URAT1->Glomerular Filtrate Increased Uric Acid Excretion URAT1->Bloodstream Increased Serum Uric Acid Uric Acid Uric Acid URAT1 Inhibitor URAT1 Inhibitor URAT1 Inhibitor->URAT1 Inhibits

Caption: URAT1-mediated uric acid reabsorption and inhibitor action.

The Intellectual Property and Patent Landscape

The patent landscape for URAT1 inhibitors is characterized by a mix of established players and emerging companies, with a significant number of patents filed in recent years. Analysis of patent filings reveals key trends in drug discovery and development in this area.

Key Patent Assignees and Filing Trends

A review of the patent literature from 2005 to 2024 indicates a highly active research and development environment for URAT1 inhibitors.[3][4] The leading countries for patent filings are China, the United States, Japan, and Europe.[3][4] This geographical distribution highlights the global interest in developing novel treatments for gout and hyperuricemia.

Major pharmaceutical companies have established a strong presence in the URAT1 inhibitor space. AstraZeneca, with its development of Lesinurad, has been a dominant force.[4] Other key players with significant patent portfolios include Teijin Pharma and Fuji Yakuhin.[5] The landscape also features a number of smaller biotechnology companies and academic institutions contributing to the innovation in this field.

The timeline of patent filings shows a steady increase in the number of applications, with a notable surge in recent years. This trend reflects the growing understanding of URAT1's role in hyperuricemia and the clinical validation of this target. A significant portion of recent patents focuses on novel chemical scaffolds, combination therapies, and improved formulations of existing drugs.

Prominent URAT1 Inhibitors in the Patent Landscape

Several URAT1 inhibitors have progressed through clinical development and have been the subject of extensive patent protection. The table below summarizes key quantitative data for some of the most prominent compounds.

Compound NameKey Patent Assignee(s)Development StatusReported IC50 (μM)
LesinuradAstraZeneca / Ardea BiosciencesApproved (though discontinued in some regions)7.2
Verinurad (RDEA3170)AstraZeneca / Ardea BiosciencesPhase II Clinical Trials~0.17
DotinuradFuji YakuhinApproved in Japan~0.037
BenzbromaroneMultipleGeneric0.22 - 14.3
SHR4640Jiangsu Hengrui MedicineClinical Development~0.01
LUM (Lesinurad analog)Wu et al.Preclinical3.2
1g (N-(pyridin-3-yl) sulfonamide)Wu et al.Preclinical0.032

Note: IC50 values can vary depending on the specific assay conditions.

Patent_Landscape cluster_key_players Key Patent Assignees cluster_drugs Prominent Inhibitors URAT1 Inhibitor IP Landscape URAT1 Inhibitor IP Landscape AstraZeneca AstraZeneca URAT1 Inhibitor IP Landscape->AstraZeneca Teijin Pharma Teijin Pharma URAT1 Inhibitor IP Landscape->Teijin Pharma Fuji Yakuhin Fuji Yakuhin URAT1 Inhibitor IP Landscape->Fuji Yakuhin Jiangsu Hengrui Jiangsu Hengrui URAT1 Inhibitor IP Landscape->Jiangsu Hengrui Lesinurad Lesinurad AstraZeneca->Lesinurad Verinurad Verinurad AstraZeneca->Verinurad Dotinurad Dotinurad Fuji Yakuhin->Dotinurad Benzbromarone Benzbromarone

Caption: Key players and drugs in the URAT1 inhibitor patent landscape.

Key Experimental Protocols for URAT1 Inhibitor Screening

The discovery and development of novel URAT1 inhibitors rely on robust and reproducible in vitro assays. The following sections provide detailed methodologies for the most commonly employed experimental protocols.

Radiolabeled Uric Acid Uptake Assay

This is the classical and most widely used method for quantifying URAT1 inhibitor activity. It directly measures the uptake of radiolabeled uric acid into cells expressing the URAT1 transporter.

Materials:

  • HEK293 cells stably or transiently expressing human URAT1 (hURAT1)

  • Control HEK293 cells (not expressing hURAT1)

  • [¹⁴C]-Uric Acid

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a custom buffer containing sodium gluconate)

  • Test compounds (potential URAT1 inhibitors)

  • Positive control inhibitor (e.g., Benzbromarone)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail and liquid scintillation counter

Methodology:

  • Cell Culture: Culture hURAT1-expressing HEK293 cells and control cells in appropriate media until they reach a suitable confluency (typically 80-90%) in multi-well plates (e.g., 24- or 96-well).

  • Pre-incubation: Wash the cells with pre-warmed assay buffer. Then, pre-incubate the cells with the assay buffer containing various concentrations of the test compound or control inhibitor for a defined period (e.g., 10-30 minutes) at 37°C.

  • Uptake Initiation: Initiate the uptake reaction by adding the assay buffer containing a fixed concentration of [¹⁴C]-Uric Acid to each well. The final concentration of uric acid is typically around its Km value for URAT1.

  • Uptake Termination: After a specific incubation time (e.g., 5-15 minutes), terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding the cell lysis buffer to each well and incubating for a sufficient time to ensure complete lysis.

  • Quantification: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the URAT1-specific uptake by subtracting the radioactivity measured in the control cells from that in the hURAT1-expressing cells. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using appropriate software.

Non-Radioactive Uric Acid Uptake Assay using LC-MS/MS

This method offers an alternative to the radiolabeled assay, avoiding the need for radioactive materials. It relies on the sensitive and specific quantification of non-radiolabeled uric acid in cell lysates by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • hURAT1-expressing HEK293 cells and control cells

  • Non-radiolabeled uric acid

  • Internal standard (e.g., ¹⁵N₂-labeled uric acid)

  • Assay Buffer

  • Test compounds and positive control

  • Cell lysis solution (e.g., 50 mM NaOH)

  • LC-MS/MS system

Methodology:

  • Cell Culture and Pre-incubation: Follow the same procedures as in the radiolabeled assay.

  • Uptake Initiation: Initiate the uptake by adding the assay buffer containing a fixed concentration of non-radiolabeled uric acid.

  • Uptake Termination and Cell Lysis: Terminate the uptake and lyse the cells as described previously.

  • Sample Preparation: To the cell lysate, add the internal standard and any necessary reagents for protein precipitation (e.g., acetonitrile). Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. Develop a suitable chromatographic method to separate uric acid from other cellular components and a mass spectrometry method for its quantification.

  • Data Analysis: Calculate the concentration of uric acid in each sample based on the standard curve. Determine the URAT1-specific uptake and calculate the IC50 values as in the radiolabeled assay.[6][7]

Fluorescence-Based URAT1 Inhibition Assay

This high-throughput screening-compatible method utilizes a fluorescent substrate that is transported by URAT1. Inhibition of URAT1 leads to a decrease in the intracellular accumulation of the fluorescent substrate. 6-carboxyfluorescein (6-CFL) is a commonly used fluorescent substrate for this assay.[8]

Materials:

  • hURAT1-expressing HEK293 cells

  • 6-carboxyfluorescein (6-CFL)

  • Assay Buffer

  • Test compounds and positive control

  • Cell lysis buffer

  • Fluorescence microplate reader

Methodology:

  • Cell Culture: Seed hURAT1-expressing HEK293 cells in a multi-well plate suitable for fluorescence measurements (e.g., black-walled, clear-bottom 96-well plates).

  • Compound Incubation: Add various concentrations of the test compounds or a positive control to the cells in the assay buffer.

  • Substrate Addition: Add a fixed concentration of 6-CFL to all wells to initiate the uptake.

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature or 37°C to allow for substrate uptake.

  • Signal Detection: After incubation, wash the cells to remove the extracellular fluorescent substrate. Lyse the cells and measure the intracellular fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for 6-CFL.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[9]

Experimental_Workflow cluster_assays URAT1 Inhibitor Screening Assays cluster_quant_methods Quantification Methods Start Start Cell Culture (hURAT1-HEK293) Cell Culture (hURAT1-HEK293) Start->Cell Culture (hURAT1-HEK293) Pre-incubation with Inhibitor Pre-incubation with Inhibitor Cell Culture (hURAT1-HEK293)->Pre-incubation with Inhibitor Substrate Addition Substrate Addition Pre-incubation with Inhibitor->Substrate Addition Incubation Incubation Substrate Addition->Incubation Wash & Lyse Cells Wash & Lyse Cells Incubation->Wash & Lyse Cells Quantification Quantification Wash & Lyse Cells->Quantification Data Analysis (IC50) Data Analysis (IC50) Quantification->Data Analysis (IC50) Radiolabeled (Scintillation) Radiolabeled (Scintillation) Quantification->Radiolabeled (Scintillation) LC-MS/MS LC-MS/MS Quantification->LC-MS/MS Fluorescence Fluorescence Quantification->Fluorescence

Caption: General experimental workflow for URAT1 inhibitor screening.

Conclusion and Future Directions

The intellectual property landscape for URAT1 inhibitors is a testament to the therapeutic potential of targeting this transporter for the treatment of hyperuricemia and gout. The field is characterized by intense competition and continuous innovation, with a focus on developing more potent, selective, and safer inhibitors. The experimental protocols outlined in this guide provide the foundation for the discovery and characterization of these next-generation URAT1 inhibitors. As our understanding of the structural biology of URAT1 and its interactions with inhibitors deepens, we can anticipate the development of even more effective and personalized therapies for patients suffering from gout and other uric acid-related disorders. Future patent filings will likely focus on novel chemical entities with improved pharmacokinetic and pharmacodynamic profiles, as well as on combination therapies that target multiple pathways involved in uric acid homeostasis.

References

A Deep Dive into Selective URAT1 Inhibitors: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Executive Summary

Hyperuricemia, a precursor to the debilitating inflammatory arthritis known as gout, represents a growing global health concern. The renal urate transporter 1 (URAT1), a key protein in the reabsorption of uric acid in the kidneys, has emerged as a prime therapeutic target. This technical guide provides an in-depth review of the current landscape of selective URAT1 inhibitors, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms, preclinical and clinical data, and essential experimental protocols for evaluating these promising therapeutic agents. This guide summarizes critical quantitative data in structured tables for comparative analysis and provides detailed methodologies for key in vitro and in vivo assays. Furthermore, we present visual representations of the URAT1 signaling pathway and experimental workflows using Graphviz to facilitate a deeper understanding of the core concepts.

Introduction: The Role of URAT1 in Hyperuricemia and Gout

Gout is precipitated by the deposition of monosodium urate (MSU) crystals in joints and soft tissues, a direct consequence of sustained hyperuricemia.[1] The regulation of serum uric acid (sUA) levels is a complex interplay of production and excretion. Approximately 90% of filtered uric acid is reabsorbed in the renal proximal tubules, with URAT1 (encoded by the SLC22A12 gene) playing a predominant role in this process.[1] URAT1 is an organic anion transporter located on the apical membrane of renal proximal tubular cells that mediates the exchange of uric acid for intracellular anions.[2] Consequently, inhibiting URAT1 activity presents a highly effective strategy for increasing uric acid excretion and lowering sUA levels, thereby preventing gout flares and promoting the dissolution of tophi.[1]

The Landscape of Selective URAT1 Inhibitors

A new generation of selective URAT1 inhibitors has been developed to overcome the limitations of older uricosuric agents, which were often plagued by off-target effects and safety concerns. This section reviews the key characteristics of prominent selective URAT1 inhibitors.

Approved and Investigational Selective URAT1 Inhibitors

A number of selective URAT1 inhibitors have been approved for clinical use or are in late-stage clinical development, demonstrating the therapeutic potential of this class of drugs.

  • Lesinurad: Approved by the FDA, lesinurad inhibits both URAT1 and organic anion transporter 4 (OAT4).[3] It is indicated for the treatment of hyperuricemia associated with gout in combination with a xanthine oxidase inhibitor (XOI).[3]

  • Dotinurad: A selective URAT1 inhibitor approved in Japan, dotinurad has shown non-inferiority to febuxostat and benzbromarone in lowering sUA levels in phase 3 trials.[4][5]

  • Verinurad (RDEA3170): A potent and selective URAT1 inhibitor that has undergone extensive clinical investigation. Phase II trials have evaluated its efficacy and safety as both monotherapy and in combination with XOIs.[6][7]

  • Pozdeutinurad (AR882): A promising URAT1 inhibitor currently in Phase 3 clinical trials. Long-term data from a Phase 2 trial have shown significant and sustained reductions in sUA levels and complete resolution of tophi in some patients.[8][9][10][11][12]

Quantitative Comparison of Inhibitor Potency

The in vitro potency of selective URAT1 inhibitors is a critical determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several key compounds against URAT1 and other relevant transporters.

CompoundURAT1 IC50OAT1 IC50OAT3 IC50OAT4 IC50ABCG2 IC50Reference(s)
Lesinurad7.3 µM--3.7 µM-[3][13]
3.53 µM--2.03 µM-[14]
Verinurad25 nM----[15]
Dotinurad37.2 nM4.08 µM1.32 µmol/L-4.16 µM[15][16]
Benzbromarone0.29 µM--3.19 µM-[14]
0.22 µM----[17]
0.0372 µmol/L----[16]
Probenecid30.0 µmol/L----[16]
URAT1 inhibitor 30.8 nM----[18]
URAT1 inhibitor 635 nM----[18]
hURAT1 inhibitor 218 nM-0.73 µM (OATP1B1)--[18]
JNS40.80 µM----[19]

Table 1: In Vitro Potency of Selective URAT1 Inhibitors. This table provides a comparative summary of the IC50 values of various selective URAT1 inhibitors against URAT1 and other key transporters involved in drug disposition and urate homeostasis.

Clinical Efficacy of Selective URAT1 Inhibitors

Clinical trials have demonstrated the robust efficacy of selective URAT1 inhibitors in lowering sUA levels in patients with hyperuricemia and gout. This section summarizes key findings from Phase II and Phase III studies.

Dotinurad Clinical Trial Data
Trial PhaseComparatorPrimary EndpointKey FindingsReference(s)
Phase 3Febuxostat (40 mg/day)Proportion of patients with sUA ≤6.0 mg/dL at Week 24Dotinurad (4 mg/day) was superior to febuxostat (73.6% vs. 38.1%). Dotinurad (2 mg/day) was non-inferior to febuxostat at Week 12 (55.5% vs. 50.5%).[4][20][21]
Phase 3Benzbromarone (50 mg)Percent change in sUA from baseline to final visitDotinurad (2 mg) was non-inferior to benzbromarone (-45.9% vs. -43.8%).[5]

Table 2: Summary of Dotinurad Phase 3 Clinical Trial Results. This table highlights the primary endpoints and key efficacy findings from pivotal Phase 3 studies of dotinurad.

Verinurad Clinical Trial Data
Trial PhaseTreatment ArmsPrimary EndpointKey FindingsReference(s)
Phase IIVerinurad (5, 10, 12.5 mg) vs. Placebo% change in sUA from baseline at Week 12Significant dose-dependent reductions in sUA vs. placebo (-17.5%, -29.1%, -34.4% vs. 1.2%).[6]
Phase IIaVerinurad (2.5-20 mg) + Allopurinol (300 mg) vs. Allopurinol aloneMaximum % decrease in sUA from baselineDose-dependent decreases in sUA with combination therapy, superior to allopurinol alone.[7]

Table 3: Summary of Verinurad Phase II Clinical Trial Results. This table summarizes the key efficacy outcomes from Phase II studies of verinurad as monotherapy and in combination with allopurinol.

Pozdeutinurad Clinical Trial Data
Trial PhaseTreatment ArmsKey FindingsReference(s)
Phase 2 (up to 18 months)Pozdeutinurad monotherapy or in combination with allopurinolSignificant and sustained reduction in sUA to <4 mg/dL. High rates of complete tophi resolution.[8][9]
Phase 3 (REDUCE 1 & 2)Pozdeutinurad (50 mg, 75 mg) vs. PlaceboTrials are fully enrolled, with data expected in 2026. Primary endpoint is reduction of sUA at month six.[10][11][12]

Table 4: Summary of Pozdeutinurad Clinical Trial Data. This table provides an overview of the promising long-term efficacy data from the Phase 2 trial and the status of the ongoing pivotal Phase 3 trials.

Experimental Protocols for Evaluating URAT1 Inhibitors

The preclinical and clinical development of selective URAT1 inhibitors relies on a suite of robust in vitro and in vivo assays. This section provides detailed methodologies for key experiments.

In Vitro URAT1 Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound to inhibit URAT1-mediated uric acid transport.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293T) cells are transiently or stably transfected with a plasmid expressing human URAT1 (hURAT1). A control cell line transfected with an empty vector is also maintained.

  • Cell Plating: Transfected cells are seeded into 96-well plates and cultured until they reach confluence.

  • Assay Buffer Preparation: A transport buffer (e.g., Hank's Balanced Salt Solution - HBSS) is prepared.

  • Compound Preparation: The test compound is serially diluted in the transport buffer to a range of concentrations. A positive control inhibitor (e.g., benzbromarone) and a vehicle control are also prepared.

  • Pre-incubation: The cell culture medium is removed, and the cells are washed with the transport buffer. The cells are then pre-incubated with the test compound, positive control, or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.

  • Uptake Initiation: The pre-incubation solution is removed, and a transport buffer containing a mixture of unlabeled uric acid and radiolabeled [14C]-uric acid is added to initiate the uptake.

  • Uptake Termination: After a defined incubation period (e.g., 5-15 minutes) at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold transport buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Hyperuricemia Models

Objective: To evaluate the in vivo efficacy of a test compound in a model of uricase inhibition-induced hyperuricemia.

Methodology:

  • Animal Model: Male Sprague-Dawley rats or Kunming mice are commonly used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Induction of Hyperuricemia: Hyperuricemia is induced by the intraperitoneal (i.p.) or oral (p.o.) administration of potassium oxonate (PO), a uricase inhibitor. A typical dose is 250-300 mg/kg.[22][23]

  • Compound Administration: The test compound, a positive control (e.g., allopurinol or benzbromarone), or vehicle is administered orally or by another appropriate route, typically one hour before or after PO administration.

  • Blood Sampling: Blood samples are collected at various time points after compound administration (e.g., 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding or tail vein sampling.

  • Serum Uric Acid Measurement: Serum is separated from the blood samples, and the concentration of uric acid is determined using a commercial uric acid assay kit.

  • Data Analysis: The percentage reduction in serum uric acid levels in the treated groups is calculated relative to the hyperuricemic model group.

Objective: To assess the anti-inflammatory and analgesic effects of a test compound in a model that mimics an acute gouty flare.

Methodology:

  • Animal Model: Male C57BL/6 mice or Wistar rats are frequently used.

  • Preparation of MSU Crystals: MSU crystals are prepared by dissolving uric acid in a heated alkaline solution, followed by slow cooling and crystallization. The crystals are then washed and sterilized.

  • Induction of Gouty Arthritis: A suspension of MSU crystals in sterile saline is injected intra-articularly into the ankle or knee joint or subcutaneously into the paw of the animals.[24][25][26][27] The contralateral limb is often injected with sterile saline as a control.

  • Compound Administration: The test compound, a positive control (e.g., colchicine or a nonsteroidal anti-inflammatory drug), or vehicle is administered before or after the MSU injection, depending on the prophylactic or therapeutic study design.

  • Assessment of Inflammation:

    • Joint Swelling: The diameter or volume of the injected joint is measured at various time points using a caliper or plethysmometer.

    • Histopathology: At the end of the experiment, the joints are collected, fixed, decalcified, and processed for histological examination to assess synovial inflammation, cellular infiltration, and cartilage damage.

  • Assessment of Pain:

    • Mechanical Allodynia: Paw withdrawal thresholds to mechanical stimuli are measured using von Frey filaments.

    • Thermal Hyperalgesia: Paw withdrawal latency to a thermal stimulus is assessed using a plantar test apparatus.

  • Data Analysis: The changes in joint swelling and pain thresholds in the treated groups are compared to the vehicle-treated MSU-injected group.

Visualizing the Core Concepts: Signaling Pathways and Workflows

To provide a clearer understanding of the underlying biology and experimental processes, the following diagrams were generated using Graphviz.

URAT1 Signaling Pathway in Renal Urate Reabsorption

URAT1_Pathway cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Blood Urate_Lumen Urate URAT1 URAT1 (SLC22A12) Urate_Lumen->URAT1 Reabsorption Anion_Intra Intracellular Anion (e.g., Lactate) URAT1->Anion_Intra Exchange Urate_Intra Urate GLUT9 GLUT9 (SLC2A9) Urate_Intra->GLUT9 Efflux Urate_Blood Urate GLUT9->Urate_Blood Inhibitor Selective URAT1 Inhibitor Inhibitor->URAT1 Inhibition

Caption: URAT1-mediated urate reabsorption pathway in the renal proximal tubule.

Experimental Workflow for In Vitro URAT1 Inhibitor Screening

In_Vitro_Workflow start Start cell_culture Culture HEK293T cells transfected with hURAT1 start->cell_culture plate_cells Plate cells in 96-well plates cell_culture->plate_cells prepare_compounds Prepare serial dilutions of test compounds plate_cells->prepare_compounds pre_incubation Pre-incubate cells with compounds prepare_compounds->pre_incubation initiate_uptake Initiate uptake with [14C]-uric acid pre_incubation->initiate_uptake terminate_uptake Terminate uptake and wash cells initiate_uptake->terminate_uptake lysis_counting Lyse cells and measure radioactivity terminate_uptake->lysis_counting data_analysis Calculate % inhibition and determine IC50 lysis_counting->data_analysis end End data_analysis->end

Caption: A typical workflow for screening selective URAT1 inhibitors in vitro.

Logical Flow of In Vivo Efficacy Evaluation in a Hyperuricemia Model

In_Vivo_Workflow start Start acclimatize Acclimatize animals (Rats or Mice) start->acclimatize induce_hyperuricemia Induce hyperuricemia (e.g., with Potassium Oxonate) acclimatize->induce_hyperuricemia administer_compound Administer test compound, vehicle, or positive control induce_hyperuricemia->administer_compound collect_blood Collect blood samples at various time points administer_compound->collect_blood measure_sua Measure serum uric acid levels collect_blood->measure_sua analyze_data Analyze data and determine efficacy measure_sua->analyze_data end End analyze_data->end

References

The Dawn of a New Era in Gout Management: A Technical Guide to the Early-Stage Development of Novel URAT1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for the development of gout, a painful and debilitating inflammatory arthritis. The renal urate transporter 1 (URAT1), responsible for the majority of uric acid reabsorption in the kidneys, has emerged as a key therapeutic target. Inhibition of URAT1 promotes uric acid excretion, thereby lowering serum urate levels. This technical guide provides an in-depth overview of the core principles and methodologies involved in the early-stage development of novel URAT1 inhibitors, from initial screening to preclinical evaluation.

The Pivotal Role of URAT1 in Urate Homeostasis and Hyperuricemia

Uric acid is the final product of purine metabolism in humans. While it can act as an antioxidant, its overproduction or underexcretion leads to hyperuricemia. Approximately 90% of hyperuricemia cases are attributed to impaired renal excretion of uric acid.[1][2] URAT1, a member of the organic anion transporter (OAT) family encoded by the SLC22A12 gene, is located on the apical membrane of renal proximal tubule cells.[3] It facilitates the reabsorption of urate from the glomerular filtrate back into the bloodstream in exchange for intracellular anions like lactate and nicotinate.[4] This process is a critical determinant of plasma urate concentrations, making URAT1 a prime target for uricosuric drugs.[1][3]

The Landscape of URAT1 Inhibitors: From Broad-Spectrum to Selective Agents

The development of URAT1 inhibitors has evolved from non-selective uricosurics to highly specific agents, aiming to enhance efficacy and minimize off-target effects.

Established URAT1 Inhibitors

Older drugs like probenecid and benzbromarone have been used clinically to treat hyperuricemia.[2] However, their use is often limited by a lack of specificity, leading to potential side effects and drug-drug interactions.[2][5] Lesinurad, a more selective URAT1 inhibitor, was approved but later withdrawn from the market for commercial reasons.[6]

Novel and Emerging URAT1 Inhibitors

Recent research has focused on discovering novel URAT1 inhibitors with improved selectivity and safety profiles. These efforts have led to the identification of promising candidates, including natural products and synthetic molecules.[1][2] Some newer generation uricosurics, such as dotinurad and ruzinurad (SHR4640), have shown promising results in clinical trials.[6][7][8] The discovery of dual inhibitors targeting both URAT1 and xanthine oxidase (XOD), the enzyme responsible for uric acid production, represents an emerging and promising strategy for managing hyperuricemia.[2][9]

Quantitative Data on Novel URAT1 Inhibitors

The following tables summarize the in vitro inhibitory activities of various novel URAT1 inhibitors reported in recent literature.

Table 1: In Vitro Inhibitory Activity of Selected Natural Product-Derived URAT1 Inhibitors

CompoundSourceIC50 (µM)Assay SystemReference
OstholCnidium monnieri78.8URAT1-HEK293/PDZK1 cells[2]
NootkatoneAlpinia oxyphylla- (Significant inhibition at 1 µg/mL)hURAT1-expressing oocytes[2]

Table 2: In Vitro Inhibitory Activity of Selected Synthetic URAT1 Inhibitors

CompoundClass/ScaffoldIC50 (µM)Ki (µM)Assay SystemReference
BDEO (compound 9)Deoxybenzoin oxime analog-0.14URAT1-293T cells[2]
4d (compound 6)-- (38.2% inhibition at 100 µM)--[2]
Febuxostat-36.1-Fluorescence-based assay[2]
Benzbromarone-14.3-Fluorescence-based assay[2]
Compound 4 (Febuxostat analog)-10.8--[2]
RDEA3170----[10]
CDER167RDEA3170 derivative2.1--[2]
CC18002-1.69-hURAT1-stably expressed HEK293 cells[7][11]
NP023335-18.46-URAT1-expressing 293T cells[12]
TN1148-24.64-URAT1-expressing 293T cells[12]
TN1008-53.04-URAT1-expressing 293T cells[12]

Experimental Protocols for the Evaluation of URAT1 Inhibitors

Detailed and standardized experimental protocols are crucial for the reliable evaluation of novel URAT1 inhibitors.

In Vitro URAT1 Inhibition Assay (Radiolabeled Method)

This assay directly measures the inhibition of uric acid uptake into cells expressing human URAT1.

Materials:

  • HEK293 cells transiently or stably expressing human URAT1 (hURAT1)

  • Control HEK293 cells (not expressing hURAT1)

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • [¹⁴C]-labeled uric acid

  • Test compounds and positive control (e.g., benzbromarone)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Cell Culture: Culture hURAT1-expressing HEK293 cells and control cells in appropriate culture medium until they reach optimal confluency in 24-well plates.[11]

  • Pre-incubation: Wash the cells with Assay Buffer. Pre-incubate the cells with various concentrations of the test compound or positive control in Assay Buffer for a defined period (e.g., 10-30 minutes) at 37°C.[11][13]

  • Uptake Initiation: Initiate the uptake reaction by adding Assay Buffer containing a fixed concentration of [¹⁴C]-uric acid (e.g., 100 µM).[13]

  • Uptake Termination: After a specific incubation time (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold Assay Buffer.[13]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the URAT1-specific uptake by subtracting the uptake in control cells from that in hURAT1-expressing cells. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vitro Fluorescence-Based URAT1 Inhibition Assay

This method offers a non-radioactive alternative for screening URAT1 inhibitors.[14]

Materials:

  • HEK293T cells stably expressing hURAT1

  • Fluorescent substrate (e.g., 6-carboxyfluorescein, 6-CFL)[14]

  • Assay Buffer (HBSS)

  • Test compounds and positive control

  • Cell lysis buffer (e.g., 0.1 M NaOH)[8]

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the hURAT1-expressing HEK293T cells in a 96-well plate and culture until confluent.[8]

  • Compound Incubation: Wash the cells with Assay Buffer. Add the test compounds at various concentrations to the cells and incubate for a specific duration.

  • Substrate Addition: Add the fluorescent substrate (e.g., 6-CFL at a concentration of 239.5 µM) to initiate the uptake.[8][14]

  • Incubation: Incubate the plate for a defined period (e.g., 1 hour) at room temperature, protected from light.[8]

  • Uptake Termination and Lysis: Stop the reaction by washing with cold PBS. Lyse the cells with 0.1 M NaOH.[8]

  • Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 525 nm emission for 6-CFL).[8]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for the test compounds.

In Vivo Evaluation in a Potassium Oxonate-Induced Hyperuricemia Mouse Model

This animal model is widely used to assess the uric acid-lowering efficacy of URAT1 inhibitors in vivo.[2][3]

Materials:

  • Male Kunming or C57BL/6J mice

  • Potassium oxonate (PO)

  • Adenine or Hypoxanthine (optional, to increase purine load)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose sodium)

  • Test compounds and positive control (e.g., allopurinol or benzbromarone)

  • Blood collection supplies

  • Uric acid and creatinine assay kits

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.

  • Model Induction: Induce hyperuricemia by administering potassium oxonate (a uricase inhibitor) via oral gavage or intraperitoneal injection.[3][10] A common protocol involves daily oral administration of PO (e.g., 250-300 mg/kg) for a set period (e.g., 7 days).[10] Co-administration of adenine or a high-purine diet can further elevate serum uric acid levels.[10]

  • Compound Administration: Administer the test compounds and positive control orally or via the desired route at various doses for a specified duration during or after the induction of hyperuricemia.

  • Blood Sampling: Collect blood samples from the mice at designated time points (e.g., before and after treatment).

  • Biochemical Analysis: Measure the serum concentrations of uric acid and creatinine using commercially available kits.

  • Data Analysis: Compare the serum uric acid levels in the treated groups with the vehicle-treated hyperuricemic group to determine the efficacy of the test compounds. Assess renal function by monitoring creatinine levels.

Visualizing Key Processes in URAT1 Inhibitor Development

Graphical representations of signaling pathways and experimental workflows can facilitate a deeper understanding of the complex processes involved in URAT1 inhibitor discovery.

experimental_workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Evaluation High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead Prioritization Virtual Screening Virtual Screening Virtual Screening->Hit Identification Fragment-Based Screening Fragment-Based Screening Fragment-Based Screening->Hit Identification SAR Studies SAR Studies Hit-to-Lead->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization Candidate Selection Candidate Selection Lead Optimization->Candidate Selection In Vitro Assays In Vitro Assays (URAT1 Inhibition) Candidate Selection->In Vitro Assays In Vivo Models In Vivo Models (Hyperuricemia) In Vitro Assays->In Vivo Models Efficacy Testing ADMET Studies ADMET Studies In Vivo Models->ADMET Studies Toxicology Studies Toxicology Studies ADMET Studies->Toxicology Studies IND-Enabling Studies IND-Enabling Studies Toxicology Studies->IND-Enabling Studies

Caption: General experimental workflow for the discovery and preclinical evaluation of URAT1 inhibitors.

urate_reabsorption_pathway cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Blood Urate_Lumen Urate URAT1 URAT1 Urate_Lumen->URAT1 Anion_Lumen Anion (e.g., Lactate) URAT1->Anion_Lumen Secretion Urate_Intra Urate URAT1->Urate_Intra Reabsorption OAT4 OAT4 GLUT9 GLUT9 Urate_Blood Urate GLUT9->Urate_Blood Efflux Anion_Intra Anion Anion_Intra->URAT1 Urate_Intra->GLUT9

Caption: Urate reabsorption pathway in a renal proximal tubule cell, highlighting URAT1.

inhibitor_mechanism Urate Urate URAT1 URAT1 Urate->URAT1 Binds to URAT1_Inhibitor URAT1 Inhibitor URAT1_Inhibitor->URAT1 Blocks Urate_Reabsorption Urate Reabsorption URAT1_Inhibitor->Urate_Reabsorption Inhibits URAT1->Urate_Reabsorption Mediates Increased_Urate_Excretion Increased Urate Excretion Urate_Reabsorption->Increased_Urate_Excretion Leads to (when inhibited)

Caption: Mechanism of action of URAT1 inhibitors.

Conclusion and Future Directions

The early-stage development of novel URAT1 inhibitors is a dynamic and promising field in the quest for more effective and safer treatments for hyperuricemia and gout. A thorough understanding of the molecular mechanisms of URAT1, coupled with robust in vitro and in vivo screening models, is essential for identifying and advancing new therapeutic candidates. The recent elucidation of the cryo-electron microscopy structure of URAT1 is expected to further accelerate structure-based drug design, paving the way for a new generation of highly selective and potent inhibitors.[14] Future research will likely focus on the development of dual-action inhibitors and personalized medicine approaches to optimize the management of this prevalent metabolic disorder.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of URAT1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the renal reabsorption of uric acid.[1] Located in the apical membrane of proximal tubule cells, it plays a significant role in maintaining uric acid homeostasis.[1][2] Inhibition of URAT1 is a primary therapeutic strategy for managing hyperuricemia and gout, as it promotes the excretion of uric acid.[3][1][4][5] These application notes provide detailed protocols for in vitro cell-based assays to screen and characterize URAT1 inhibitors, using established methodologies.

Signaling Pathway of Renal Urate Reabsorption

URAT1 functions as an anion exchanger, reabsorbing filtered uric acid from the tubular lumen into the renal proximal tubule cells in exchange for intracellular anions like lactate or nicotinate. This process is a key determinant of serum uric acid levels. Inhibiting URAT1 blocks this reabsorption, leading to increased urinary excretion of uric acid and a reduction in serum uric acid concentrations.

URAT1_Pathway cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Uric Acid (Lumen) Uric Acid (Lumen) URAT1 URAT1 Uric Acid (Lumen)->URAT1 Reabsorption Uric Acid (Intracellular) Uric Acid (Intracellular) URAT1->Uric Acid (Intracellular) Uric Acid (Blood) Uric Acid (Blood) Uric Acid (Intracellular)->Uric Acid (Blood) Transport via GLUT9 (not shown) Anion (Intracellular) Anion (Intracellular) Anion (Intracellular)->URAT1 Efflux URAT1_Inhibitor URAT1 Inhibitor URAT1_Inhibitor->URAT1 Inhibition

Caption: URAT1-mediated uric acid reabsorption pathway and point of inhibition.

Quantitative Data of URAT1 Inhibitors

The following table summarizes the in vitro inhibitory activity of various compounds against URAT1, as determined by different cell-based assays.

CompoundAssay TypeCell LineIC50Reference
Osthol (Compound 7)Uric Acid UptakeHEK293/PDZK178.8 µM[6]
BenzbromaroneFluorescence-basedHEK293T14.3 µM[6]
FebuxostatFluorescence-basedHEK293T36.1 µM[6]
ProbenecidUric Acid UptakeHEK293/PDZK142 µM[6]
LesinuradUric Acid UptakeHEK-293T3.5 µM[4]
VerinuradUric Acid Uptake-25 nM[7]
FisetinFluorescence-based (6-CFL)HEK-293T12.77 µM[8]
BaicaleinFluorescence-based (6-CFL)HEK-293T26.71 µM[8]
AcacetinFluorescence-based (6-CFL)HEK-293T57.30 µM[8]

Experimental Protocols

Several in vitro methods are available for assessing URAT1 inhibition, including radioisotope-labeled uric acid uptake assays, chromatography-based approaches, and fluorescence detection methods.[6][9] The fluorescence-based assay using 6-carboxyfluorescein (6-CFL) is a common non-radioactive method.[8][10][11]

General Experimental Workflow

The general workflow for a cell-based URAT1 inhibition assay involves several key steps from cell preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Seed URAT1-expressing cells (e.g., HEK293T-URAT1) in 96-well plates B Culture cells for 24-48 hours A->B C Wash cells with buffer B->C D Pre-incubate with URAT1 inhibitor (test compound) C->D E Add substrate (e.g., 6-Carboxyfluorescein) D->E F Incubate for a defined time (e.g., 10-60 min) E->F G Stop uptake by washing with ice-cold buffer F->G H Lyse cells G->H I Measure intracellular fluorescence (or radioactivity/LC-MS) H->I J Calculate % inhibition and IC50 values I->J

Caption: General workflow for a cell-based URAT1 inhibition assay.

Protocol 1: Fluorescence-Based URAT1 Inhibition Assay using 6-Carboxyfluorescein (6-CFL)

This protocol is adapted from established methods for screening URAT1 inhibitors using a fluorescent substrate.[8][10]

Materials:

  • Human Embryonic Kidney 293T cells stably expressing human URAT1 (HEK293T-hURAT1)

  • Parental HEK293T cells (for control)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well black, clear-bottom plates

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • 6-Carboxyfluorescein (6-CFL)

  • Test compounds (URAT1 inhibitors)

  • Positive control inhibitor (e.g., Benzbromarone)

  • Cell lysis buffer

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed HEK293T-hURAT1 and parental HEK293T cells into 96-well black, clear-bottom plates at an appropriate density.

    • Incubate at 37°C in a 5% CO2 incubator for 24-48 hours to allow for cell attachment and monolayer formation.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds and the positive control (e.g., Benzbromarone) in assay buffer.

  • Assay Execution:

    • Gently wash the cell monolayers twice with pre-warmed assay buffer.

    • Add the diluted test compounds or positive control to the respective wells and pre-incubate for 5-10 minutes at 37°C.[7]

    • Initiate the uptake reaction by adding 6-CFL to each well to a final concentration (e.g., 20 µM).

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-60 minutes).[7][11]

    • Terminate the transport by rapidly washing the cells three times with ice-cold assay buffer.

  • Detection:

    • Lyse the cells by adding cell lysis buffer to each well and incubate for 10 minutes.

    • Measure the intracellular fluorescence using a microplate reader with appropriate excitation and emission wavelengths for 6-CFL (e.g., ~492 nm excitation and ~517 nm emission).

  • Data Analysis:

    • Subtract the fluorescence signal from the parental cells (background) from the signal of the URAT1-expressing cells.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Protocol 2: Uric Acid Uptake Assay (LC-MS/MS Detection)

This protocol outlines a method using the natural substrate, uric acid, with detection by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[6]

Materials:

  • HEK293 cells stably expressing hURAT1 (and a co-factor like PDZK1 if necessary)[6]

  • Parental HEK293 cells

  • Culture reagents as in Protocol 1

  • 24-well or 96-well plates

  • Assay Buffer (e.g., HBSS)

  • Uric Acid

  • Isotope-labeled uric acid (e.g., 1,3-¹⁵N₂) as an internal standard[6]

  • Test compounds

  • Positive control inhibitor (e.g., Probenecid)

  • Methanol or other suitable organic solvent for cell lysis and protein precipitation

  • LC-MS/MS system

Procedure:

  • Cell Culture and Plating:

    • Follow the cell seeding procedure as described in Protocol 1, using appropriate multi-well plates.

  • Assay Performance:

    • Wash the cells with pre-warmed assay buffer.

    • Pre-incubate the cells with various concentrations of the test inhibitor or positive control for a specified time (e.g., 30 minutes).[12]

    • Add uric acid solution (e.g., 100 µM) to initiate the uptake and incubate for a defined period (e.g., 10 minutes).[7]

    • Stop the reaction by aspirating the uric acid solution and washing the cells rapidly with ice-cold buffer.

  • Sample Preparation and Analysis:

    • Lyse the cells and precipitate proteins by adding cold methanol containing the internal standard (isotope-labeled uric acid).

    • Centrifuge the plates to pellet the cell debris.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples to quantify the intracellular concentration of uric acid.

  • Data Interpretation:

    • Calculate the amount of uric acid uptake in the presence and absence of the inhibitor.

    • Normalize the data to the protein concentration in each well if required.[12]

    • Determine the percentage of inhibition and calculate the IC50 values as described in Protocol 1.

Conclusion

The described in vitro cell-based assays are robust methods for identifying and characterizing novel URAT1 inhibitors. The choice between a fluorescence-based assay and an LC-MS/MS-based assay will depend on the available equipment, desired throughput, and the specific stage of the drug discovery process. These protocols provide a solid foundation for the preclinical evaluation of potential therapeutic agents for hyperuricemia and gout.

References

Application Notes and Protocols for In Vivo Studies of URAT1 Inhibitors in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo evaluation of URAT1 inhibitors in rodent models of hyperuricemia. The following sections offer comprehensive guidance on experimental design, data interpretation, and include specific examples using Lesinurad, a well-characterized URAT1 inhibitor.

Introduction to URAT1 and its Inhibition

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of uric acid levels.[1][2] Located in the apical membrane of renal proximal tubular cells, URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[2][3][4] Inhibition of URAT1 presents a key therapeutic strategy for the management of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary cause of gout.[1][2][4][5] By blocking URAT1, these inhibitors increase the excretion of uric acid in the urine, thereby lowering serum uric acid (sUA) levels.[3][4]

Several URAT1 inhibitors have been developed, including Lesinurad and Benzbromarone, which are used to treat hyperuricemia associated with gout.[1][6] When conducting in vivo studies in rodents, it is important to consider the species differences in URAT1 affinity for these inhibitors. Human URAT1 has a significantly higher affinity for many inhibitors compared to rodent orthologs.

Signaling Pathway of URAT1-mediated Uric Acid Reabsorption

The following diagram illustrates the role of URAT1 in the renal proximal tubule and the mechanism of action of URAT1 inhibitors.

URAT1_Pathway cluster_tubule Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Epithelial Cell cluster_blood Bloodstream Urate_Lumen Uric Acid URAT1 URAT1 (SLC22A12) Urate_Lumen->URAT1 Reabsorption Urate_Cell Uric Acid URAT1->Urate_Cell GLUT9 GLUT9 Urate_Cell->GLUT9 Efflux Anion Anion (e.g., Lactate) Anion->URAT1 Exchange Urate_Blood Uric Acid GLUT9->Urate_Blood Inhibitor URAT1 Inhibitor (e.g., Lesinurad) Inhibitor->URAT1 Inhibition

Caption: URAT1-mediated uric acid reabsorption in the renal proximal tubule and the site of action for URAT1 inhibitors.

Experimental Protocols

Potassium Oxonate-Induced Hyperuricemia Model in Rodents

This is a widely used and well-established model for inducing hyperuricemia in rodents to evaluate the efficacy of urate-lowering agents.[4][7][8][9][10] Potassium oxonate inhibits uricase, the enzyme that converts uric acid to the more soluble allantoin in most mammals, leading to an accumulation of uric acid in the blood.[8]

Materials:

  • Male Sprague-Dawley rats or Kunming mice

  • Potassium oxonate (PO)

  • Vehicle for PO (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)

  • URAT1 inhibitor (e.g., Lesinurad)

  • Vehicle for URAT1 inhibitor (e.g., 0.5% CMC-Na, Milli-Q de-ionized water)[11]

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Serum uric acid assay kit

Protocol:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.

  • Induction of Hyperuricemia:

    • Prepare a suspension of potassium oxonate in the chosen vehicle (e.g., 250 mg/kg in 0.5% CMC-Na).[9]

    • Administer the potassium oxonate suspension to the animals via intraperitoneal (i.p.) injection or oral gavage (p.o.).[4][10] A typical dose for rats is 250 mg/kg and for mice is 200-300 mg/kg.[4][9]

    • Hyperuricemia typically develops within 2-3 hours after a single administration and can be maintained with daily administration for chronic studies.[4]

  • Drug Administration:

    • Prepare the URAT1 inhibitor in a suitable vehicle. For example, Lesinurad can be prepared in Milli-Q de-ionized water.[11]

    • One hour after potassium oxonate administration, administer the URAT1 inhibitor or vehicle control to the respective animal groups via oral gavage.

  • Blood Sampling and Analysis:

    • Collect blood samples at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours) post-drug administration from the tail vein or via cardiac puncture at the end of the study.

    • Separate serum by centrifugation.

    • Measure serum uric acid levels using a commercial assay kit according to the manufacturer's instructions.

Experimental Workflow Diagram

Experimental_Workflow A Animal Acclimatization (1 week) B Group Assignment (e.g., Vehicle, PO only, PO + Inhibitor) A->B C Induction of Hyperuricemia (Potassium Oxonate Administration) B->C D URAT1 Inhibitor Administration (1 hour post-PO) C->D E Blood Sampling (Multiple time points) D->E F Serum Uric Acid Measurement E->F G Data Analysis F->G

Caption: A typical experimental workflow for evaluating a URAT1 inhibitor in a rodent model of hyperuricemia.

Data Presentation

Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups and compounds.

Pharmacokinetic Parameters of URAT1 Inhibitors in Rodents

The following table summarizes key pharmacokinetic parameters for Lesinurad and Benzbromarone in rats.

ParameterLesinurad (15 mg/kg, oral) in Rats[3]Benzbromarone (oral) in Rats
Cmax (ng/mL) 8271Data not readily available in a comparable format
Tmax (h) 1.5~1-2
AUC (0-24h) (ng·h/mL) ≥85% of AUC (0-∞)Data not readily available in a comparable format
Oral Bioavailability (%) ~100% (in fasted state)[12]36.11%[13]

Note: Pharmacokinetic parameters can vary depending on the rodent strain, sex, age, and experimental conditions.

Efficacy of URAT1 Inhibitors in Rodent Hyperuricemia Models

This table provides examples of the uric acid-lowering effects of Lesinurad and a novel benzbromarone analog in mouse models of hyperuricemia.

CompoundDoseAnimal Model% Reduction in Serum Uric AcidReference
Lesinurad Not specifiedOxonate-induced hyperuricemic miceSignificant decrease[14][15]
JNS4 (Benzbromarone analog) 1-4 mg/kgHyperuricemic miceDose-dependent, higher than Benzbromarone and Lesinurad[13]

Important Considerations for In Vivo Studies

  • Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of the URAT1 inhibitor. Common vehicles include aqueous solutions with suspending agents like CMC-Na or solutions containing small amounts of DMSO, ethanol, and Tween 80.[16] It is essential to test the vehicle alone as a control group to rule out any effects on uric acid levels.

  • Dose Selection: Doses for in vivo studies should be selected based on in vitro potency (IC50 values), preliminary dose-ranging studies, and any available pharmacokinetic and toxicology data.

  • Toxicity: Monitor animals for any signs of toxicity, such as changes in body weight, food and water intake, and general behavior. Some URAT1 inhibitors, like Benzbromarone, have been associated with hepatotoxicity.[17][18]

  • Species Differences: As mentioned earlier, the affinity of URAT1 inhibitors can differ significantly between humans and rodents. This may impact the translatability of the results. The use of humanized URAT1 transgenic mouse models can help to address this limitation.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the in vivo evaluation of URAT1 inhibitors in rodent models. By employing well-controlled experiments and careful data analysis, researchers can effectively assess the preclinical efficacy and pharmacokinetic properties of novel URAT1 inhibitors for the potential treatment of hyperuricemia and gout.

References

Application Note: Quantitative Analysis of URAT1 Inhibitor 7 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of URAT1 Inhibitor 7 in human plasma. Urate transporter 1 (URAT1) is a key protein involved in the reabsorption of uric acid in the kidneys, making it a critical target for the treatment of hyperuricemia and gout.[1][2][3] this compound (Compound 10f) is a potent inhibitor of this transporter.[4] The method described herein utilizes protein precipitation for sample cleanup and offers high throughput and excellent performance, making it suitable for pharmacokinetic studies in drug development.

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with other conditions such as kidney disease and cardiovascular disease.[3] The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a major role in regulating serum uric acid levels by reabsorbing urate from the renal tubules.[1][2] Inhibition of URAT1 is a clinically validated strategy to increase uric acid excretion and lower serum urate levels.[2][5][6][7]

This compound, also known as compound 10f, is a novel and potent URAT1 inhibitor with the chemical formula C₁₉H₁₀ClFN₄O₃S.[4] To facilitate its clinical development, a reliable bioanalytical method is required to accurately measure its concentration in plasma. This application note details a validated LC-MS/MS method for the determination of this compound in human plasma, providing researchers with a ready-to-implement protocol for pharmacokinetic and pharmacodynamic assessments.

Experimental Protocols

Materials and Reagents
  • Analytes: this compound (C₁₉H₁₀ClFN₄O₃S, MW: 428.82 g/mol ), Internal Standard (IS) (e.g., Lesinurad-d4 or a structurally similar compound).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) (HPLC or LC-MS grade), Formic Acid (FA) (reagent grade, ~99%), Deionized Water (18 MΩ·cm).

  • Plasma: Blank human plasma (K₂EDTA).

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation
  • Thaw plasma samples and standards at room temperature.

  • Vortex to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add 200 µL of the internal standard spiking solution (e.g., 50 ng/mL IS in 80:20 ACN:MeOH).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient See Table 1

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.020
0.520
2.595
3.595
3.620
5.020
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2
Ion Source Temp. 550 °C
IonSpray Voltage 4500 V
Curtain Gas 35 psi
Collision Gas 9 psi

Table 2: Multiple Reaction Monitoring (MRM) Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)CXP (V)
This compound 429.0215.1803512
Internal Standard 409.6224.9853814

DP: Declustering Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential. These values are illustrative and require optimization.

Method Validation and Performance

The method was validated according to regulatory guidelines for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity & Linearity

No significant interfering peaks were observed at the retention times of this compound and the IS in blank plasma samples. The method demonstrated excellent linearity over the concentration range of 1 to 2000 ng/mL.

Table 3: Calibration Curve Summary

ParameterValue
Concentration Range 1 - 2000 ng/mL
Regression Model Weighted (1/x²) linear regression
Correlation Coeff. (r²) > 0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 4: Accuracy and Precision Data

QC LevelConc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ1.0≤ 8.595.0 - 105.0≤ 10.294.0 - 106.0
LQC3.0≤ 6.297.1 - 103.5≤ 7.896.5 - 104.2
MQC100≤ 4.598.5 - 101.8≤ 5.997.8 - 102.1
HQC1500≤ 3.899.2 - 101.5≤ 4.698.9 - 101.9
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

Table 5: Recovery and Matrix Effect Summary

QC LevelConc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC3.092.5 ± 4.198.2 ± 3.5
HQC150094.1 ± 3.599.5 ± 2.8
Stability

This compound was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours), freeze-thaw cycles (3 cycles), and long-term storage at -80°C (90 days).

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample (50 µL) is_sol Add IS in ACN/MeOH (200 µL) plasma->is_sol vortex1 Vortex (1 min) is_sol->vortex1 centrifuge Centrifuge (13,000 g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (ESI+) lc->ms data_acq Data Acquisition (MRM) ms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quant Concentration Calculation calibration->quant

Caption: Experimental workflow for the quantification of this compound in plasma.

G cluster_tubule Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Bloodstream urat1 URAT1 Transporter urate_blood Uric Acid urat1->urate_blood urate_lumen Uric Acid urate_lumen->urat1 Reabsorption inhibitor This compound inhibitor->urat1 Inhibition

Caption: Mechanism of URAT1 inhibition to reduce uric acid reabsorption.

Conclusion

This application note presents a highly selective, sensitive, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure and short chromatographic run time allow for high-throughput analysis. The method meets all standard validation criteria, demonstrating its suitability for supporting pharmacokinetic studies and clinical development of this promising therapeutic agent.

References

safety precautions and handling guidelines for URAT1 inhibitor 7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed safety precautions, handling guidelines, and experimental protocols for the use of URAT1 inhibitor 7 in a laboratory setting. The information is intended to ensure the safe and effective use of this compound for research and drug development purposes.

Introduction

This compound is a potent and selective inhibitor of the human urate transporter 1 (URAT1), also known as solute carrier family 22 member 12 (SLC22A12). URAT1 is a key protein in the renal reabsorption of uric acid, playing a crucial role in maintaining urate homeostasis.[1][2][3] Inhibition of URAT1 is a therapeutic strategy for the treatment of hyperuricemia and gout.[4][5][6] this compound has demonstrated high potency in in vitro assays.

Safety Precautions and Handling Guidelines

2.1 Hazard Identification

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4]

  • GHS Classification:

    • Acute toxicity, Oral (Category 4), H302

    • Acute aquatic toxicity (Category 1), H400

    • Chronic aquatic toxicity (Category 1), H410

2.2 Personal Protective Equipment (PPE)

To ensure safety when handling this compound, the following personal protective equipment should be worn:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat or other impervious clothing.

  • Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated.

2.3 Handling and Storage

  • Handling: Avoid inhalation, and contact with eyes and skin.[4] Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4] Use only in a well-ventilated area with appropriate exhaust ventilation.[4]

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area.[4] Store at -20°C for the powder form or -80°C when in solvent.[4] Protect from direct sunlight and sources of ignition.[4]

2.4 First Aid Measures

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[4] Rinse mouth.[4]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Get medical attention if irritation develops and persists.

  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

2.5 Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Avoid release to the environment.[4]

Physicochemical and Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValue
Chemical Formula C₁₉H₁₀ClFN₄O₃S
Molecular Weight 428.82 g/mol
CAS Number 1632002-28-8
Appearance Solid powder

Table 2: In Vitro Potency

TargetIC₅₀
URAT1 12 nM
CYP2C9 4.2 µM

Experimental Protocols

4.1 In Vitro URAT1 Inhibition Assay using HEK293 Cells

This protocol describes a cell-based assay to determine the inhibitory activity of this compound on uric acid uptake in human embryonic kidney (HEK293) cells stably overexpressing human URAT1.

Materials:

  • HEK293 cells stably expressing human URAT1 (hURAT1-HEK293)

  • Wild-type HEK293 cells (for control)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Uric Acid

  • This compound

  • Benzbromarone (positive control)

  • Cell lysis buffer

  • Uric acid assay kit

Protocol:

  • Cell Culture: Culture hURAT1-HEK293 and wild-type HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells into 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound and the positive control (benzbromarone) in the assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The final DMSO concentration should be less than 0.1%.

    • Wash the cells twice with pre-warmed PBS.

    • Add the different concentrations of the test compounds to the respective wells and incubate for 30 minutes at 37°C.

  • Uric Acid Uptake:

    • Prepare a uric acid solution in the assay buffer. A typical concentration is 750 µM.[7]

    • After the pre-incubation with the inhibitors, add the uric acid solution to each well and incubate for 30 minutes at 37°C.[7]

  • Termination and Lysis:

    • To terminate the uptake, aspirate the uric acid solution and wash the cells three times with ice-cold PBS.

    • Lyse the cells by adding cell lysis buffer to each well and incubating on ice for 10 minutes.

  • Quantification of Intracellular Uric Acid:

    • Collect the cell lysates.

    • Determine the intracellular uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.

    • Measure the total protein concentration in each lysate for normalization.

  • Data Analysis:

    • Normalize the intracellular uric acid levels to the total protein content.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control (DMSO).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

URAT1 Signaling Pathway

URAT1_Pathway cluster_renal_tubule Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Epithelial Cell cluster_blood Bloodstream Urate_Lumen Uric Acid URAT1 URAT1 (SLC22A12) Urate_Lumen->URAT1 Reabsorption Urate_Cell Intracellular Uric Acid URAT1->Urate_Cell Urate_Blood Reabsorbed Uric Acid Urate_Cell->Urate_Blood Transport via other transporters (e.g., GLUT9) Anion Anion (e.g., Lactate) Anion->URAT1 Exchange URAT1_inhibitor This compound URAT1_inhibitor->URAT1 Inhibition

Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition.

Experimental Workflow for In Vitro URAT1 Inhibition Assay

Experimental_Workflow start Start culture Culture hURAT1-HEK293 Cells start->culture seed Seed Cells in 24-well Plates culture->seed treat Treat with this compound seed->treat uptake Add Uric Acid treat->uptake terminate Terminate Uptake & Wash uptake->terminate lyse Lyse Cells terminate->lyse quantify Quantify Intracellular Uric Acid lyse->quantify analyze Analyze Data & Determine IC50 quantify->analyze end End analyze->end

Caption: Workflow for determining the IC₅₀ of this compound.

References

Application Notes and Protocols: Cryo-Electron Microscopy of URAT1 with Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the structural determination of the human urate transporter 1 (URAT1) in complex with small molecule inhibitors using cryo-electron microscopy (cryo-EM). The methodologies and data presented are compiled from recent key publications in the field and are intended to guide researchers in similar structural biology and drug discovery endeavors. While the specific "inhibitor 7" was not identified in the available literature, this document details the successful application of cryo-EM to characterize the binding of several clinically relevant inhibitors to URAT1.

Introduction

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a critical protein in the renal reabsorption of uric acid. It is responsible for regulating urate levels in the blood, and its dysfunction is strongly associated with hyperuricemia and gout.[1] Consequently, URAT1 has emerged as a primary therapeutic target for the development of drugs to treat these conditions.[1][2][3][4][5] Understanding the molecular basis of inhibitor binding is crucial for the rational design of next-generation therapeutics with improved specificity and efficacy. Cryo-electron microscopy has been instrumental in revealing the high-resolution structures of URAT1 in complex with various inhibitors, providing unprecedented insights into their mechanisms of action.[1][2][6][7][8] These studies have consistently shown that inhibitors bind within the central cavity of URAT1, locking the transporter in an inward-facing conformation and thereby blocking the transport of uric acid.[2][3][8]

Quantitative Data Summary

The following tables summarize key quantitative data from cryo-EM structural studies of URAT1 in complex with various inhibitors. This data provides a comparative overview of the resolutions achieved and the binding affinities of different compounds.

Table 1: Cryo-EM Data Collection and Refinement Statistics for URAT1-Inhibitor Complexes

ComplexResolution (Å)PDB ID
URAT1 - Benzbromarone3.00 - 3.29J73[9]
URAT1 - Lesinurad2.74-
URAT1 - Verinurad3.59J5Z[7]
URAT1 - TD-32.55-
URAT1 - Uric Acid3.479J72[8]

Note: Some PDB IDs were not explicitly available in the provided search results.

Table 2: Inhibitor Binding Affinities (IC50) for URAT1

InhibitorIC50 (nM)Cell Line
Benzbromarone220 - 425[2]HEK293T[2]
Verinurad25 - 150[10]HEK293T[10]
RDEA317010 - 24[11]-

Note: IC50 values can vary depending on the assay conditions and cell lines used.

Experimental Protocols

The following protocols are generalized from several successful studies on the cryo-EM structure determination of URAT1-inhibitor complexes.

Protein Expression and Purification

A stable construct of human URAT1 is essential for structural studies. Often, a stabilized chimera or a mutant version is used to improve expression and stability.[1]

  • Construct Design: A humanized rat URAT1 or a consensus sequence-stabilized human URAT1 (URAT1cs) can be used.[1] The construct is typically cloned into a mammalian expression vector (e.g., pEG BacMam) with a C-terminal tag, such as a Twin-Strep-tag, for purification.

  • Expression: The construct is expressed in human embryonic kidney (HEK293) cells or insect cells (e.g., Sf9).[1][10] Cells are cultured to a high density and then transfected or transduced with the expression vector.

  • Membrane Preparation: After a suitable expression period (e.g., 48-72 hours), cells are harvested, and the cell membranes are isolated by dounce homogenization followed by centrifugation.

  • Solubilization: The isolated membranes are solubilized in a buffer containing a mild detergent, such as lauryl maltose neopentyl glycol (LMNG), along with cholesterol hemisuccinate (CHS) and protease inhibitors.[10]

  • Affinity Chromatography: The solubilized protein is purified using Strep-Tactin affinity chromatography. The column is washed extensively to remove non-specific binders.

  • Elution and Size Exclusion Chromatography: The protein is eluted with a buffer containing desthiobiotin. The eluted protein is then further purified by size-exclusion chromatography (SEC) to isolate the monodisperse peak corresponding to the URAT1 protein.[10] The final buffer should contain a suitable detergent (e.g., 0.001% LMNG).

Cryo-EM Sample Preparation and Grid Vitrification
  • Complex Formation: The purified URAT1 protein is incubated with the desired inhibitor at a concentration several-fold higher than its binding affinity (e.g., 10 µM) for at least 1 hour on ice.[10]

  • Grid Preparation: 3-4 µL of the URAT1-inhibitor complex is applied to a glow-discharged holey carbon grid (e.g., Quantifoil R1.2/1.3).[10]

  • Vitrification: The grid is blotted for 2-4 seconds to remove excess liquid and then rapidly plunged into liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).[10] Grids are then stored in liquid nitrogen until data collection.

Cryo-EM Data Collection
  • Microscope Setup: Data is typically collected on a Titan Krios electron microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector and a quantum energy filter.[12]

  • Data Acquisition: Movies are recorded in super-resolution or counting mode. The total electron dose is typically kept around 50-70 e-/Ų fractionated over 30-50 frames.[13] Automated data collection software, such as EPU or SerialEM, is used to acquire a large dataset of micrographs.

Image Processing and 3D Reconstruction
  • Movie Motion Correction: The raw movie frames are aligned and summed using software like MotionCor2 to correct for beam-induced motion.

  • CTF Estimation: The contrast transfer function (CTF) parameters for each micrograph are estimated using programs such as CTFFIND4 or Gctf.

  • Particle Picking: Particles are automatically picked from the corrected micrographs using software like Gautomatch or Relion's template-based picking.

  • 2D Classification: The picked particles are subjected to several rounds of 2D classification in cryoSPARC or Relion to remove junk particles and select for well-defined particle classes.[10]

  • Ab Initio 3D Reconstruction: An initial 3D model is generated from the selected 2D class averages.

  • 3D Heterogeneous Refinement: The particle stack is then subjected to multiple rounds of 3D classification and refinement to sort out conformational heterogeneity and improve the resolution of the final map.[10]

  • Final Reconstruction: The final set of particles is used for a final 3D reconstruction, often with non-uniform refinement in cryoSPARC. The resolution of the final map is estimated using the gold-standard Fourier shell correlation (FSC) at a cutoff of 0.143.

Model Building and Refinement
  • Initial Model Docking: A predicted model of URAT1 from AlphaFold2 or a homologous structure can be used as an initial template and fitted into the cryo-EM density map using software like UCSF Chimera.[10]

  • Manual Model Building: The model is manually adjusted and rebuilt in Coot to best fit the density.[10]

  • Ligand Fitting: The chemical structure of the inhibitor is generated, and the inhibitor is fitted into the corresponding density in the central cavity of URAT1.

  • Real-Space Refinement: The complete atomic model is then refined against the cryo-EM map using real-space refinement programs like Phenix.real_space_refine.[10]

  • Validation: The final model is validated for its geometric quality and fit to the map using tools like MolProbity and the validation tools within Phenix.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of URAT1 inhibition and a typical experimental workflow for cryo-EM structure determination.

URAT1_Inhibition_Mechanism Urate_out Urate URAT1 URAT1 Transporter Urate_out->URAT1 Binds to Outward-facing conformation URAT1->URAT1 Urate_in Urate (Reabsorbed) URAT1->Urate_in Urate_transport Inhibitor Inhibitor (e.g., Benzbromarone) Inhibitor->URAT1

Caption: Mechanism of URAT1 inhibition, locking it in an inward-facing state.

CryoEM_Workflow start URAT1 Gene (Optimized Construct) expression Protein Expression (HEK293 or Sf9 cells) start->expression purification Purification (Affinity & Size Exclusion Chromatography) expression->purification complex Complex Formation (URAT1 + Inhibitor) purification->complex grid Cryo-EM Grid Preparation (Vitrification) complex->grid data Data Collection (Titan Krios) grid->data processing Image Processing (Motion Correction, CTF, Particle Picking, 2D/3D Class) data->processing model 3D Reconstruction & Model Building processing->model structure High-Resolution URAT1-Inhibitor Structure model->structure

Caption: Experimental workflow for URAT1-inhibitor cryo-EM structure determination.

References

Troubleshooting & Optimization

degradation pathways of URAT1 inhibitor 7 under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: URAT1 Inhibitor 7 (Osthol)

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation pathways of the this compound, identified as Osthol. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is Osthol (also referred to as Osthole), a natural coumarin derivative.[1][2] It has been identified as a noncompetitive inhibitor of URAT1 with an IC50 of 78.8 μM.

Q2: What are the recommended storage conditions for Osthol?

A2: For long-term storage, Osthol powder should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for one month. It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[3] General guidance suggests that Osthol is stable under recommended storage conditions.[4]

Q3: My analytical results show unexpected peaks when working with Osthol. What could be the cause?

A3: The appearance of unexpected peaks in analytical methods like HPLC or LC-MS could indicate the degradation of Osthol. This degradation is most likely due to metabolic processes if working with in vitro or in vivo systems, or potentially due to experimental conditions. The primary degradation products result from metabolic transformations such as hydroxylation, demethylation, and glucuronidation.[1][5][6]

Q4: How rapidly does Osthol degrade under biological conditions?

A4: Osthol is known to be rapidly metabolized. In one study using a phase I metabolic reaction system, over 80% of Osthol was metabolized within 20 minutes.[7] This rapid metabolism is a likely contributor to its poor bioavailability.[7]

Q5: What are the primary degradation pathways for Osthol?

A5: The primary degradation pathways for Osthol are metabolic transformations that occur in vivo and in vitro. These pathways include Phase I reactions (hydroxylation, demethylation, hydrogenation, and dehydrogenation) and Phase II reactions (glucuronidation and sulfation).[1][5][6] These enzymatic processes lead to the formation of various metabolites.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Compound Potency Degradation of Osthol in solution or during incubation.- Prepare fresh stock solutions regularly.- Aliquot stock solutions to avoid freeze-thaw cycles.[3]- Minimize the duration of experiments at physiological temperatures where metabolic degradation can occur.- If using biological matrices (e.g., liver microsomes), be aware of rapid metabolic degradation.[7]
Appearance of Additional Peaks in HPLC/LC-MS Formation of degradation products.- Characterize the new peaks by mass spectrometry to identify them as known metabolites of Osthol (see Table 1).- Review experimental conditions (pH, temperature, light exposure) to identify potential stressors, although specific forced degradation data is limited.- Consider that in biological systems, these peaks are likely metabolites.[1][5][6]
Poor Bioavailability in Animal Studies Rapid in vivo metabolism.- Be aware that Osthol undergoes extensive Phase I and Phase II metabolism.[1][5][6]- Consider co-administration with inhibitors of relevant metabolic enzymes (e.g., CYP3A4) if experimentally appropriate, though this may have confounding effects.[5]- This is an inherent property of the compound.
Variability in Experimental Results Inconsistent stability of the compound across different experimental setups.- Standardize solution preparation and storage procedures.- Ensure consistent incubation times and temperatures.- For in vitro assays, use fresh preparations of Osthol to minimize variability due to degradation.

Degradation Pathways and Metabolites

The degradation of Osthol under experimental conditions, particularly in biological systems, is primarily a result of metabolic conversion. The main pathways are Phase I and Phase II metabolism.

Phase I Metabolic Degradation

Phase I reactions introduce or expose functional groups. For Osthol, these are primarily mediated by cytochrome P450 enzymes, with CYP3A4 and CYP3A5 being the major contributors.[5] The key Phase I transformations are:

  • Hydroxylation: Addition of hydroxyl (-OH) groups to the molecule.

  • Demethylation: Removal of the methyl group from the methoxy ether.

  • Hydrogenation: Addition of hydrogen atoms, typically across a double bond.

  • Dehydrogenation: Removal of hydrogen atoms to form a double bond.

Phase II Metabolic Degradation

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For Osthol, these include:

  • Glucuronidation: Attachment of a glucuronic acid moiety.

  • Sulfation: Addition of a sulfate group.

The following diagram illustrates the major metabolic degradation pathways of Osthol.

Osthol_Degradation Osthol Osthol (this compound) Hydroxylated Hydroxylated Metabolites Osthol->Hydroxylated Hydroxylation Demethylated Demethylated Metabolites (e.g., Osthenol) Osthol->Demethylated O-Demethylation Hydrogenated Hydrogenated Metabolites Osthol->Hydrogenated Hydrogenation Dehydrogenated Dehydrogenated Metabolites Osthol->Dehydrogenated Dehydrogenation Glucuronidated Glucuronide Conjugates Hydroxylated->Glucuronidated Glucuronidation Sulfated Sulfate Conjugates Hydroxylated->Sulfated Sulfation Demethylated->Glucuronidated Glucuronidation Demethylated->Sulfated Sulfation

Caption: Metabolic degradation pathways of Osthol.

Quantitative Data: Identified Metabolites of Osthol

The following table summarizes the known metabolites of Osthol identified in in vivo and in vitro studies. These represent the primary degradation products in biological experiments.

Table 1: Summary of Identified Osthol Metabolites

Metabolite ID Metabolite Name Metabolic Reaction Reference
M-1 5'-hydroxyl-osthole Hydroxylation [6]
M-2 Osthenol O-demethylation [6]
M-3 4'-hydroxyl-osthole Hydroxylation [6]
M-4 3, 5'-dihydroxyl-osthole Hydroxylation [6]
M-5 5'-hydroxyl-osthenol Hydroxylation, O-demethylation [6]
M-6 4'-hydroxyl-2', 3'-dihydro-osthenol Hydroxylation, Hydrogenation, O-demethylation [6]
M-7 4'-hydroxyl-osthenol Hydroxylation, O-demethylation [6]
M-8 3, 4'-dihydroxyl-osthole Hydroxylation [6]
M-9 2', 3'-dihydroxyl-osthole Hydroxylation [6]
M-10 5'-hydroxyl-2', 3'-dihydroosthole Hydroxylation, Hydrogenation [6]
M-11 Osthenol-7-O-β-D-glucuronide O-demethylation, Glucuronidation [6]
M-12 Osthole-4'-O-β-D-glucuronide Hydroxylation, Glucuronidation [6]
M-13 Osthole-5'-O-β-D-glycuronate Hydroxylation, Glucuronidation [6]
- Desmethyl-osthol O-demethylation [1][7]
- Dehydro-osthol isomers Dehydrogenation [7]

| - | Sulfate Conjugates | Sulfation |[5] |

Experimental Protocols

Protocol 1: In Vitro Metabolism of Osthol

This protocol provides a general workflow for assessing the in vitro degradation of Osthol using a Phase I metabolic reaction system.

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Phase I reaction mix (e.g., liver microsomes, NADPH) C Pre-incubate reaction mix at 37°C A->C B Prepare Osthol stock solution (e.g., in DMSO) D Add Osthol to initiate reaction B->D C->D E Incubate at 37°C D->E F Collect samples at various time points (e.g., 0, 5, 10, 20 min) E->F G Quench reaction (e.g., with acetonitrile) F->G H Centrifuge to remove protein G->H I Analyze supernatant by LC-MS/MS H->I J Quantify remaining Osthol and identify metabolites I->J

Caption: Workflow for in vitro metabolic stability assay.

Detailed Steps:

  • Preparation of Reaction Mixture: A typical Phase I reaction mixture includes liver microsomes (e.g., from rat or human) and an NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: The reaction mixture is pre-warmed to 37°C. The reaction is initiated by adding Osthol (typically dissolved in a small volume of organic solvent like DMSO).

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a quenching solution, such as cold acetonitrile. This also serves to precipitate proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining Osthol and its metabolites, is analyzed by a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the rate of degradation and identify the metabolites formed.[7]

References

optimizing dose-response curves for URAT1 inhibitor 7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with URAT1 Inhibitor 7. The information is designed to assist in optimizing experimental protocols and interpreting dose-response data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for URAT1 inhibitors?

A1: URAT1 (Urate Transporter 1), also known as SLC22A12, is a protein primarily located in the apical membrane of proximal tubule epithelial cells in the kidneys.[1][2] It plays a crucial role in maintaining serum uric acid levels by reabsorbing uric acid from the renal ultrafiltrate back into the bloodstream.[1][2][3] URAT1 inhibitors block this reabsorption process, leading to increased excretion of uric acid in the urine and consequently lowering serum uric acid levels.[1][3] This makes URAT1 a key therapeutic target for conditions like hyperuricemia and gout.[1][4][5] Approximately 90% of uric acid reabsorption is mediated by URAT1.[1]

Q2: What are some common positive controls to use in my experiments with this compound?

A2: Several well-characterized URAT1 inhibitors can be used as positive controls in your experiments. These include benzbromarone, probenecid, lesinurad, and sulfinpyrazone.[1][4][6] These compounds have been clinically approved and their inhibitory activities against URAT1 are well-documented.[4]

Q3: What cell lines are suitable for in vitro URAT1 inhibition assays?

A3: Human Embryonic Kidney 293 (HEK293) cells are commonly used for in vitro URAT1 inhibition assays. These cells are typically transfected to express the human URAT1 transporter (hURAT1).[4] Sometimes, they are co-transfected with PDZK1, a scaffold protein that enhances URAT1 localization to the cell membrane.[4] Another suitable cell line is the human kidney 2 (HK-2) cell line, which endogenously expresses URAT1.[1]

Q4: How can I determine the mode of inhibition (e.g., competitive, non-competitive) for this compound?

A4: To determine the mode of inhibition, you can perform kinetic studies by measuring the rate of uric acid uptake at various concentrations of both the substrate (uric acid) and this compound. By analyzing the data using methods like Lineweaver-Burk plots, you can determine if the inhibitor affects the Km (Michaelis constant) and/or the Vmax (maximum velocity) of the transporter. Recent studies suggest that many URAT1 inhibitors stabilize the inward-facing conformation of the transporter, leading to non-competitive inhibition of uric acid uptake.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in dose-response curve replicates. Inconsistent cell seeding density.Ensure a uniform cell monolayer by proper cell counting and seeding techniques.
Pipetting errors.Use calibrated pipettes and proper technique. For serial dilutions, ensure thorough mixing at each step.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity.
No or weak inhibitory effect observed. Incorrect concentration range of this compound.Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active concentration range.
Low expression or incorrect localization of URAT1 in the cell model.Verify URAT1 expression and membrane localization using techniques like Western blotting or immunofluorescence. Consider co-expression with PDZK1 to enhance membrane localization.[4]
Instability of this compound in the assay buffer.Check the stability of the compound under your experimental conditions (e.g., temperature, pH, light exposure).
Observed cytotoxicity at higher concentrations. The compound may have off-target effects leading to cell death.Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your inhibition assay to distinguish between specific inhibition and cell death.[4]
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).
Inconsistent IC50 values across different experiments. Variations in substrate (uric acid) concentration.Maintain a consistent and appropriate concentration of the substrate in all experiments.
Differences in cell passage number.Use cells within a consistent and low passage number range, as transporter expression can change with prolonged culturing.
Fluctuation in incubation time.Strictly adhere to the optimized incubation times for both the inhibitor and the substrate.

Quantitative Data

The following table summarizes the inhibitory potency (IC50 values) of several known URAT1 inhibitors. This data can serve as a reference for a typical range of potency for this class of compounds.

Inhibitor IC50 (nM) Cell Line Reference
Verinurad25Cells expressing hURAT1[7]
Lesinurad--[8]
Benzbromarone425HEK293T (URAT1EM)[9]
Lingdolinurad70HEK293T (URAT1EM)[9]
URAT1 inhibitor 132-[10]
URAT1 inhibitor 30.8-[10]
URAT1 inhibitor 635-[10]
URAT1 inhibitor 81-[10]

Note: IC50 values can vary depending on the specific experimental conditions, such as the cell line used, substrate concentration, and incubation time.

Experimental Protocols

In Vitro URAT1 Inhibition Assay (Cell-Based)

This protocol describes a general procedure for measuring the inhibition of URAT1-mediated uric acid uptake in a cell-based assay.

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably expressing hURAT1 in appropriate growth medium.

  • Seed the cells into a multi-well plate (e.g., 24-well or 96-well) at a density that will result in a confluent monolayer on the day of the experiment.

2. Preparation of Solutions:

  • Assay Buffer: Prepare a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or a chloride-free buffer, depending on the experimental requirements.

  • Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to achieve the desired final concentrations. Include a vehicle control (solvent only).

  • Substrate Solution: Prepare a solution of radiolabeled uric acid (e.g., [14C]uric acid) in the assay buffer at the desired final concentration.

3. Inhibition Assay:

  • Wash the cell monolayer with pre-warmed assay buffer.

  • Pre-incubate the cells with the various concentrations of this compound (or positive/vehicle controls) for a defined period (e.g., 10-30 minutes) at 37°C.

  • Initiate the uptake by adding the substrate solution containing radiolabeled uric acid.

  • Incubate for a specific time (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

4. Measurement of Uptake:

  • Lyse the cells with a suitable lysis buffer (e.g., containing 0.1 M NaOH or 1% SDS).

  • Transfer the cell lysate to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

5. Data Analysis:

  • Normalize the data to the protein concentration in each well, if necessary.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

URAT1_Signaling_Pathway cluster_renal_tubule Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Epithelial Cell cluster_blood Bloodstream Uric Acid Uric Acid URAT1 URAT1 (SLC22A12) Uric Acid->URAT1 Reabsorption Intracellular Uric Acid Intracellular Uric Acid URAT1->Intracellular Uric Acid Reabsorbed Uric Acid Reabsorbed Uric Acid Intracellular Uric Acid->Reabsorbed Uric Acid Transport This compound This compound This compound->URAT1 Inhibition

Caption: Mechanism of URAT1 inhibition in the renal proximal tubule.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed hURAT1-expressing cells D Pre-incubate cells with inhibitor A->D B Prepare this compound dilutions B->D C Prepare [14C]uric acid solution E Add [14C]uric acid to initiate uptake C->E D->E F Stop uptake and wash cells E->F G Lyse cells and measure radioactivity F->G H Calculate % inhibition G->H I Determine IC50 value H->I

Caption: Workflow for an in vitro URAT1 inhibition assay.

References

Validation & Comparative

A Preclinical Comparative Analysis: A Novel URAT1 Inhibitor Versus Benzbromarone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of a representative novel URAT1 inhibitor, designated here as "Novel Inhibitor," and the established uricosuric agent, benzbromarone. The analysis is based on preclinical data to evaluate their potential as therapeutic agents for hyperuricemia.

Introduction to URAT1 Inhibition

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the renal regulation of uric acid homeostasis.[1] Located in the apical membrane of proximal tubule cells, it is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1] Inhibition of URAT1 is a primary therapeutic strategy for reducing serum uric acid (sUA) levels in patients with hyperuricemia and gout. By blocking this transporter, URAT1 inhibitors increase the fractional excretion of uric acid, thereby lowering sUA concentrations.[2]

Benzbromarone is a potent, non-competitive inhibitor of URAT1 and has demonstrated significant efficacy in lowering sUA levels.[3][4][5][6][7] However, its clinical use has been limited in some countries due to concerns about potential hepatotoxicity.[3][4][5][6][7] This has driven the development of novel URAT1 inhibitors with improved safety profiles. This guide focuses on a comparative preclinical evaluation of one such novel inhibitor against benzbromarone.

Mechanism of Action

Both the Novel Inhibitor and benzbromarone exert their primary pharmacological effect by inhibiting URAT1. However, their selectivity for URAT1 over other renal transporters can differ, potentially influencing their overall efficacy and safety.

dot { digraph "URAT1_Inhibition_Pathway" { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} }

Caption: Mechanism of URAT1 inhibition by the Novel Inhibitor and benzbromarone.

Comparative In Vitro Data

The following table summarizes the in vitro inhibitory activities of the Novel Inhibitor (represented by JNS4) and benzbromarone against URAT1 and other relevant transporters.

ParameterNovel Inhibitor (JNS4)BenzbromaroneReference
URAT1 IC50 0.80 µM0.53 µM[8]
GLUT9 IC50 > 20 µM-[8]
OAT1 IC50 4.04 µM-[8]
ABCG2 IC50 10.16 µM-[8]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. -: Data not available in the cited source.

Comparative In Vivo Data

Preclinical in vivo studies in a mouse model of hyperuricemia provide insights into the urate-lowering effects and pharmacokinetic profiles.

ParameterNovel Inhibitor (JNS4)BenzbromaroneReference
Urate-Lowering Effect Higher efficacy at 1-4 mg/kgLower efficacy at comparable doses[8]
Oral Bioavailability 55.28%36.11%[8]

Safety Profile Assessment

A significant focus in the development of new URAT1 inhibitors is to mitigate the risk of hepatotoxicity associated with benzbromarone.

Safety ParameterNovel Inhibitor (JNS4)BenzbromaroneReference
In Vitro Cytotoxicity (HepG2 cells) No cytotoxicity observedKnown potential for hepatotoxicity[8]
In Vitro Cytotoxicity (HK2 cells) No cytotoxicity observed-[8]
In Vivo Hepatic Toxicity No toxicity observedReports of hepatotoxicity[8]
In Vivo Renal Toxicity No toxicity observed-[8]

Experimental Protocols

In Vitro URAT1 Inhibition Assay

dot { digraph "In_Vitro_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} }

Caption: Experimental workflow for the in vitro URAT1 inhibition assay.

The inhibitory activity of the compounds against human URAT1 (hURAT1) was assessed using a cell-based assay. HEK293 cells stably expressing hURAT1 were seeded in 96-well plates. After 24 hours, the cells were washed and then pre-incubated with various concentrations of the test compounds (Novel Inhibitor or benzbromarone) for 10 minutes at 37°C. Subsequently, [14C]-labeled uric acid was added, and the cells were incubated for another 5 minutes. The uptake was terminated by washing the cells with ice-cold buffer. The cells were then lysed, and the intracellular radioactivity was quantified using a liquid scintillation counter. The IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Hyperuricemia Model and Pharmacokinetic Studies

dot { digraph "In_Vivo_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} }

Caption: Experimental workflow for the in vivo hyperuricemia and pharmacokinetic studies.

Male Kunming mice were used to establish a hyperuricemia model. This was induced by intraperitoneal injection of potassium oxonate, an uricase inhibitor, followed by oral administration of hypoxanthine. The model animals were then treated orally with the vehicle, the Novel Inhibitor (JNS4), or benzbromarone at specified doses. Blood samples were collected at designated time points after administration. Serum uric acid concentrations were determined using a commercial uric acid quantification kit. For pharmacokinetic studies, plasma samples were collected at various time points following oral administration of the compounds. The plasma concentrations of the drugs were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters, including oral bioavailability, were then calculated.

Conclusion

The preclinical data presented in this guide suggests that the Novel Inhibitor (represented by JNS4) is a potent URAT1 inhibitor with an in vitro potency comparable to that of benzbromarone.[8] Importantly, in the head-to-head in vivo comparison, the Novel Inhibitor demonstrated a superior urate-lowering effect and a more favorable pharmacokinetic profile, including higher oral bioavailability, compared to benzbromarone.[8]

Crucially, the preliminary safety assessment indicates that the Novel Inhibitor did not exhibit cytotoxicity in hepatic and renal cell lines and showed no signs of hepatic or renal toxicity in the in vivo model.[8] This benign safety profile addresses the primary concern associated with benzbromarone.

While these preclinical findings are promising, further comprehensive toxicological studies and clinical trials are necessary to fully elucidate the safety and efficacy of this Novel Inhibitor in humans. Nevertheless, the data suggests that novel, selective URAT1 inhibitors hold the potential to be effective and safer alternatives to existing uricosuric therapies for the management of hyperuricemia.

References

A Comparative Analysis of URAT1 Inhibitor 7 and Lesinurad for Hyperuricemia

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic agents targeting hyperuricemia, the primary cause of gout, urate transporter 1 (URAT1) inhibitors play a pivotal role by promoting the renal excretion of uric acid. This guide provides a detailed comparison of a novel investigational agent, URAT1 inhibitor 7, and the clinically approved drug, lesinurad, focusing on their efficacy, mechanism of action, and available experimental data. This objective analysis is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

Both this compound and lesinurad function by inhibiting the URAT1 protein, which is responsible for the majority of uric acid reabsorption in the kidneys. By blocking this transporter, these compounds increase the amount of uric acid excreted in the urine, thereby lowering serum uric acid levels. Lesinurad has a dual mechanism, as it also inhibits Organic Anion Transporter 4 (OAT4), another protein involved in uric acid reabsorption.

In Vitro Efficacy

The primary available data for a direct comparison of the two inhibitors lies in their in vitro potency, specifically their half-maximal inhibitory concentration (IC50) against the URAT1 transporter.

InhibitorIC50 for URAT1Other Targets
This compound 12 nMCYP2C9 (IC50: 4.2 µM)
Lesinurad 7.3 µM[1]OAT4[1]

It is important to note that while this compound demonstrates significantly higher potency in vitro with an IC50 in the nanomolar range, compared to lesinurad's micromolar IC50, this does not directly translate to superior clinical efficacy. Further in vivo and clinical studies are necessary to establish the therapeutic relevance of this difference.

Clinical Efficacy of Lesinurad

Lesinurad has undergone extensive clinical evaluation, demonstrating its efficacy in lowering serum uric acid levels, particularly when used in combination with a xanthine oxidase inhibitor (XOI) like allopurinol or febuxostat. Data from pivotal Phase III clinical trials (CLEAR 1, CLEAR 2, and CRYSTAL) have established its clinical utility.

Clinical TrialTreatment GroupPrimary Endpoint
CLEAR 1 Lesinurad 200 mg + Allopurinol54.2% of patients achieved serum uric acid <6.0 mg/dL at month 6[2]
Allopurinol alone27.9% of patients achieved serum uric acid <6.0 mg/dL at month 6[2]
CLEAR 2 Lesinurad 200 mg + Allopurinol55.4% of patients achieved serum uric acid <6.0 mg/dL at month 6[2]
Allopurinol alone23.3% of patients achieved serum uric acid <6.0 mg/dL at month 6[2]
CRYSTAL Lesinurad 200 mg + Febuxostat56.6% of patients achieved serum uric acid <5.0 mg/dL at month 6[2]
Febuxostat alone46.8% of patients achieved serum uric acid <5.0 mg/dL at month 6[2]

Currently, there is no publicly available clinical data for this compound to conduct a similar comparison.

Experimental Protocols

In Vitro URAT1 Inhibition Assay

A common method to determine the IC50 of URAT1 inhibitors involves a cell-based assay.

experimental_workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis prep1 HEK293 cells stably expressing human URAT1 are cultured. prep2 Cells are seeded into 96-well plates and grown to confluence. prep1->prep2 assay1 Cells are washed and incubated with buffer. prep2->assay1 assay2 Varying concentrations of the test inhibitor (this compound or lesinurad) are added. assay1->assay2 assay3 [14C]-labeled uric acid is added to initiate the uptake reaction. assay2->assay3 assay4 After a defined incubation period, the uptake is stopped by washing with ice-cold buffer. assay3->assay4 analysis1 Cells are lysed, and intracellular radioactivity is measured using a scintillation counter. assay4->analysis1 analysis2 The percentage of inhibition at each inhibitor concentration is calculated. analysis1->analysis2 analysis3 IC50 value is determined by fitting the data to a dose-response curve. analysis2->analysis3

Fig. 1: Workflow for in vitro URAT1 inhibition assay.
Clinical Trial Design for Lesinurad (Simplified)

The clinical efficacy of lesinurad was evaluated in randomized, double-blind, placebo-controlled Phase III trials.

clinical_trial_design cluster_patient Patient Population cluster_randomization Randomization cluster_treatment Treatment and Follow-up cluster_endpoint Primary Endpoint patient Patients with gout and hyperuricemia on a stable dose of a xanthine oxidase inhibitor (XOI). rand Patients are randomly assigned to one of three treatment arms. patient->rand arm1 Lesinurad 200 mg + XOI rand->arm1 arm2 Lesinurad 400 mg + XOI (in some studies) rand->arm2 arm3 Placebo + XOI rand->arm3 treat Patients receive daily oral doses of the assigned treatment for a specified duration (e.g., 6-12 months). rand->treat followup Serum uric acid levels and safety parameters are monitored at regular intervals. treat->followup endpoint Proportion of patients achieving a target serum uric acid level (e.g., <6.0 mg/dL or <5.0 mg/dL) at a predefined time point (e.g., month 6). followup->endpoint

Fig. 2: Simplified design of lesinurad Phase III clinical trials.

Signaling Pathway

The mechanism of action of URAT1 inhibitors can be visualized in the context of uric acid handling in the renal proximal tubule.

urat1_pathway cluster_lumen Tubular Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Blood Urate_Lumen Uric Acid URAT1 URAT1 Transporter Urate_Lumen->URAT1 Reabsorption Urate_Cell Uric Acid URAT1->Urate_Cell Urate_Blood Uric Acid Urate_Cell->Urate_Blood Efflux (via other transporters) Inhibitor URAT1 Inhibitor (this compound or Lesinurad) Inhibitor->URAT1 Inhibition

Fig. 3: Inhibition of uric acid reabsorption by URAT1 inhibitors.

Conclusion

Based on the available data, this compound exhibits substantially greater in vitro potency against URAT1 than lesinurad. However, a comprehensive efficacy comparison is not possible due to the absence of in vivo or clinical data for this compound. Lesinurad, on the other hand, has a well-documented clinical profile demonstrating its effectiveness in lowering serum uric acid in patients with gout when used as an adjunct to xanthine oxidase inhibitor therapy. The development of novel, highly potent URAT1 inhibitors like this compound is a promising area of research, but extensive preclinical and clinical evaluation will be required to determine their therapeutic potential and safety profile relative to established treatments like lesinurad.

References

URAT1 Inhibitor "7" (AR882/Pozdeutinurad): A Comparative Guide to its Effect on Serum Uric Acid Levels

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the novel URAT1 inhibitor AR882 (Pozdeutinurad), herein referred to as "URAT1 inhibitor 7," with other therapeutic alternatives for the management of hyperuricemia. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its efficacy in reducing serum uric acid (sUA) levels, supported by experimental data from clinical trials.

Executive Summary

Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for gout and is associated with other comorbidities.[1] The renal urate transporter 1 (URAT1), responsible for the majority of uric acid reabsorption in the kidneys, is a key target for uricosuric agents.[2] this compound (AR882/Pozdeutinurad) is a potent and selective URAT1 inhibitor currently in late-stage clinical development.[3] Clinical trial data demonstrate its robust and sustained sUA-lowering effects, positioning it as a promising therapeutic option for patients with gout, including those with tophi.[3][4] This guide will compare the performance of this compound with other URAT1 inhibitors and the standard-of-care xanthine oxidase inhibitor, allopurinol.

Performance Comparison

The following tables summarize the efficacy of this compound (AR882/Pozdeutinurad) in reducing serum uric acid levels compared to other URAT1 inhibitors and allopurinol, based on data from various clinical trials.

Table 1: Efficacy of this compound (AR882/Pozdeutinurad) in Lowering Serum Uric Acid (sUA)

Treatment GroupBaseline sUA (mg/dL)sUA at 3 Months (mg/dL)% of Patients with sUA <6 mg/dL at 3 Months% of Patients with sUA <5 mg/dL at 3 Months
AR882 75 mg9.1 - 9.64.5 (±1.2)[5]86%[1][5]64%[1][5]
AR882 50 mg + Allopurinol9.1 - 9.64.7 (±1.4)[5]77%[1][5]69%[1][5]
Allopurinol (up to 300 mg)9.1 - 9.66.1 (±2.0)[5]46%[1][5]23%[1][5]

Data from a Phase 2b clinical trial in patients with tophaceous gout.[5]

Table 2: Comparative Efficacy of Various URAT1 Inhibitors

InhibitorDoseStudy PopulationBaseline sUA (mg/dL)sUA Reduction/Target Achievement
Dotinurad 2 mgHypertensive patients with gout or hyperuricemiaNot specified42.17% decrease; 82.8% achieved sUA ≤6.0 mg/dL[6][7]
4 mgHypertensive patients with gout or hyperuricemiaNot specified60.42% decrease; 100% achieved sUA ≤6.0 mg/dL[6][7]
Lesinurad 200 mg + AllopurinolGout patients with inadequate response to allopurinol~6.954.2% achieved sUA <6.0 mg/dL at 6 months[8]
200 mg + FebuxostatTophaceous gout patients≥8.056.6% achieved sUA <5.0 mg/dL at 6 months[9]
Verinurad 5 mgGout or asymptomatic hyperuricemiaNot specified-17.5% change from baseline at 12 weeks[10]
10 mgGout or asymptomatic hyperuricemiaNot specified-29.1% change from baseline at 12 weeks[10]
12.5 mgGout or asymptomatic hyperuricemiaNot specified-34.4% change from baseline at 12 weeks[10]

Experimental Protocols

The validation of this compound's effect on serum uric acid levels involves a series of preclinical and clinical studies. Below are detailed methodologies for key experiments.

In Vitro URAT1 Inhibition Assay

This assay is crucial for determining the direct inhibitory activity of a compound on the URAT1 transporter.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound on URAT1-mediated uric acid uptake.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are stably transfected to overexpress the human URAT1 (hURAT1) transporter. A control cell line (mock-transfected) is also maintained.[11][12]

  • Cell Plating: Cells are seeded in 24- or 96-well plates and grown to near confluence.[11]

  • Compound Incubation: On the day of the assay, the growth medium is replaced with a buffer solution. The cells are then pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 30 minutes).[11]

  • Uric Acid Uptake: A solution containing a known concentration of radiolabeled ([14C]) or non-radiolabeled uric acid is added to initiate uptake. The incubation is carried out for a defined time (e.g., 20-30 minutes) at 37°C.[11][13]

  • Termination and Lysis: The uptake is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS). The cells are then lysed to release the intracellular contents.[8]

  • Quantification: The amount of intracellular uric acid is quantified. For radiolabeled uric acid, scintillation counting is used. For non-radiolabeled uric acid, methods like UPLC or fluorescence-based assays can be employed.[11][13]

  • Data Analysis: The uric acid uptake in mock-transfected cells is subtracted from the uptake in hURAT1-expressing cells to determine the specific URAT1-mediated transport. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.[11]

In Vivo Hyperuricemia Animal Model

The potassium oxonate-induced hyperuricemia model is a widely used animal model to evaluate the in vivo efficacy of urate-lowering agents.

Objective: To assess the ability of a test compound to reduce serum uric acid levels in a hyperuricemic animal model.

Methodology:

  • Animal Model: Male mice or rats are typically used.[5][9]

  • Induction of Hyperuricemia: Hyperuricemia is induced by the administration of potassium oxonate, a uricase inhibitor, which prevents the breakdown of uric acid in rodents. Potassium oxonate is often administered via oral gavage or intraperitoneal injection. In some protocols, a purine-rich diet or co-administration of hypoxanthine or adenine is used to further elevate uric acid levels.[5][9][14]

  • Drug Administration: The test compound (e.g., this compound), a positive control (e.g., allopurinol or benzbromarone), and a vehicle control are administered to different groups of hyperuricemic animals, typically via oral gavage.[5]

  • Sample Collection: Blood samples are collected at specified time points after drug administration. Urine may also be collected using metabolic cages to assess urinary uric acid excretion.[5]

  • Biochemical Analysis: Serum and urine samples are analyzed for uric acid concentrations using commercial assay kits or chromatographic methods like UPLC.[5]

  • Data Analysis: The serum uric acid levels in the drug-treated groups are compared to the vehicle-treated hyperuricemic group to determine the percentage of reduction. Statistical analysis is performed to assess the significance of the observed effects.

Clinical Trial Protocol (Phase 2)

The following outlines a typical protocol for a Phase 2 clinical trial designed to evaluate the efficacy and safety of a URAT1 inhibitor.

Objective: To assess the dose-response, efficacy, and safety of a URAT1 inhibitor in patients with gout and hyperuricemia.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[15]

  • Patient Population: Patients diagnosed with gout according to established criteria (e.g., ACR/EULAR) and with a baseline serum uric acid level above a certain threshold (e.g., >6.5 mg/dL).[16]

  • Treatment Arms: Patients are randomized to receive different doses of the investigational drug (e.g., AR882 50 mg, AR882 75 mg), a placebo, or an active comparator (e.g., allopurinol) once daily for a specified duration (e.g., 12 or 24 weeks).[1][15]

  • Primary Endpoint: The primary efficacy endpoint is typically the percentage change in serum uric acid from baseline to a specific time point (e.g., week 12) or the proportion of patients achieving a target serum uric acid level (e.g., <6.0 mg/dL or <5.0 mg/dL).[16]

  • Secondary Endpoints: These may include the incidence of gout flares, changes in tophi size (if present), and safety and tolerability assessments.[16]

  • Assessments: Serum uric acid levels are measured at regular intervals throughout the study. Safety is monitored through the recording of adverse events, physical examinations, vital signs, and clinical laboratory tests.[1]

  • Statistical Analysis: Appropriate statistical methods are used to compare the treatment groups for the primary and secondary endpoints.

Visualizations

URAT1 Signaling Pathway in Renal Uric Acid Reabsorption

URAT1_Pathway cluster_tubular_lumen Tubular Lumen cluster_proximal_tubule_cell Proximal Tubule Cell cluster_interstitium Interstitium / Blood Uric Acid (Urate) Uric Acid (Urate) URAT1 URAT1 Uric Acid (Urate)->URAT1 Reabsorption Uric Acid (Urate)_cell Uric Acid (Urate) URAT1->Uric Acid (Urate)_cell Anion Anion Anion->URAT1 Efflux GLUT9 GLUT9 Uric Acid (Urate)_cell->GLUT9 Uric Acid (Urate)_blood Uric Acid (Urate) GLUT9->Uric Acid (Urate)_blood Transport to Blood URAT1_Inhibitor This compound URAT1_Inhibitor->URAT1 Inhibition

Caption: URAT1-mediated uric acid reabsorption in the renal proximal tubule and the inhibitory action of this compound.

Experimental Workflow for Screening and Validating URAT1 Inhibitors

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_clinical Clinical Development A Compound Library Screening B hURAT1 Transporter Assay (HEK293 cells) A->B C IC50 Determination B->C D Hyperuricemia Animal Model (e.g., Potassium Oxonate-induced) C->D Lead Compound Selection E Efficacy Study (sUA reduction) D->E F Toxicity Assessment E->F G Phase I Clinical Trial (Safety & PK/PD in Healthy Volunteers) F->G IND Submission H Phase II Clinical Trial (Efficacy & Dose-ranging in Patients) G->H I Phase III Clinical Trial (Pivotal Efficacy & Safety) H->I Market Approval Market Approval I->Market Approval NDA Submission

Caption: A typical workflow for the discovery and development of a novel URAT1 inhibitor.

References

Selectivity Profile of URAT1 Inhibitor 7 (Osthol) Against Other Urate Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of URAT1 inhibitor 7, identified as the natural compound Osthol, against the primary urate transporter, URAT1. Due to the limited availability of public data on the direct inhibitory effects of Osthol on other key urate transporters—namely OAT1, OAT3, ABCG2, and GLUT9—this guide also presents a comparative selectivity profile for the well-characterized URAT1 inhibitor, Benzbromarone. This allows for a contextual understanding of selective versus non-selective inhibition within this class of compounds.

Data Presentation: Inhibitor Activity Against Urate Transporters

The following table summarizes the known half-maximal inhibitory concentration (IC50) values for Osthol against human URAT1. For a comprehensive comparison, the IC50 values for Benzbromarone against URAT1 and other major urate transporters are also included.

InhibitorURAT1 IC50 (µM)OAT1 IC50 (µM)OAT3 IC50 (µM)ABCG2 IC50 (µM)GLUT9 IC50 (µM)
This compound (Osthol) 78.8[1][2]Data Not AvailableData Not AvailableData Not AvailableData Not Available
Benzbromarone (Comparative) 0.84[3]>100>100>10031.45[3]

Note: A higher IC50 value indicates lower potency of inhibition. "Data Not Available" signifies that despite a thorough literature search, no quantitative data on the direct inhibition of the specified transporter by Osthol could be found.

Experimental Protocols

The determination of the inhibitory activity of compounds against urate transporters is crucial for assessing their potency and selectivity. Below are detailed methodologies for the key in vitro assays used to generate the data presented.

URAT1 Inhibition Assay (Cell-based Uric Acid Uptake)

This assay measures the ability of a test compound to inhibit the uptake of uric acid into cells engineered to express the human URAT1 transporter.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are transiently transfected with a plasmid containing the human URAT1 gene. Control cells are transfected with an empty vector.

2. Uric Acid Uptake Assay:

  • Transfected cells are seeded in 24-well plates and grown to approximately 80% confluency.

  • Prior to the assay, cells are washed and pre-incubated for 30 minutes with various concentrations of the test compound (e.g., Osthol) in a buffer solution.

  • The uptake of uric acid is initiated by adding a solution containing a known concentration of [¹⁴C]-labeled uric acid to the cells.

  • After a 30-minute incubation period at 37°C, the uptake is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS).

  • The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter to determine the amount of uric acid taken up by the cells.

3. Data Analysis:

  • The uric acid uptake in control cells (empty vector) is subtracted from the uptake in URAT1-expressing cells to determine the specific URAT1-mediated uptake.

  • The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control (DMSO).

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling and Transport Pathways

The following diagram illustrates the central role of URAT1 in the reabsorption of uric acid in the renal proximal tubule and the intended mechanism of action for a URAT1 inhibitor.

Urate Transport and Inhibition cluster_renal_tubule Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Uric Acid (Urine) Uric Acid (Urine) URAT1 URAT1 Uric Acid (Urine)->URAT1 Reabsorption Uric Acid (Intracellular) Uric Acid (Intracellular) URAT1->Uric Acid (Intracellular) Uric Acid (Blood) Uric Acid (Blood) Uric Acid (Intracellular)->Uric Acid (Blood) Efflux (e.g., via GLUT9) Inhibitor This compound (Osthol) Inhibitor->URAT1 Inhibition

Caption: Mechanism of URAT1-mediated urate reabsorption and its inhibition.

Experimental Workflow

The diagram below outlines the key steps involved in determining the IC50 value of a URAT1 inhibitor.

Experimental Workflow for URAT1 Inhibition Assay start Start culture Culture HEK293 Cells start->culture transfect Transfect Cells with human URAT1 Plasmid culture->transfect seed Seed Transfected Cells in 24-well Plates transfect->seed preincubate Pre-incubate Cells with Test Compound (Osthol) seed->preincubate add_urate Add [¹⁴C]-Uric Acid preincubate->add_urate incubate Incubate at 37°C add_urate->incubate stop_wash Stop Reaction & Wash Cells incubate->stop_wash lyse Lyse Cells stop_wash->lyse measure Measure Radioactivity lyse->measure analyze Calculate % Inhibition and IC50 Value measure->analyze end End analyze->end

Caption: Workflow for determining the in vitro inhibitory activity against URAT1.

Logical Relationship: Selectivity Profile

This diagram illustrates the concept of a selectivity profile, comparing a selective inhibitor to a non-selective inhibitor of urate transporters.

Selectivity Profile Comparison cluster_inhibitors Inhibitors cluster_transporters Urate Transporters Selective Selective Inhibitor (e.g., Ideal Profile) URAT1 URAT1 Selective->URAT1 High Potency (Low IC50) OAT1 OAT1 Selective->OAT1 Low Potency (High IC50) OAT3 OAT3 Selective->OAT3 Low Potency (High IC50) ABCG2 ABCG2 Selective->ABCG2 Low Potency (High IC50) GLUT9 GLUT9 Selective->GLUT9 Low Potency (High IC50) NonSelective Non-Selective Inhibitor (e.g., Benzbromarone) NonSelective->URAT1 High Potency NonSelective->OAT1 Low Potency NonSelective->OAT3 Low Potency NonSelective->ABCG2 Low Potency NonSelective->GLUT9 Moderate Potency

Caption: Conceptual diagram of selective vs. non-selective urate transporter inhibition.

References

A Head-to-Head Comparison of Novel URAT1 Inhibitors in Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of hyperuricemia and gout treatment is evolving, with a significant focus on the development of novel and selective uric acid transporter 1 (URAT1) inhibitors. URAT1 is a key transporter in the renal proximal tubule, responsible for the majority of uric acid reabsorption.[1] Its inhibition presents a promising strategy to increase uric acid excretion and lower serum uric acid (sUA) levels.[2][3] This guide provides an objective, data-driven comparison of several promising novel URAT1 inhibitors currently in various stages of development, offering a valuable resource for researchers and drug development professionals in the field.

Quantitative Comparison of Novel URAT1 Inhibitors

The following tables summarize the available quantitative data on the in vitro potency and clinical efficacy of selected novel URAT1 inhibitors.

Table 1: In Vitro Potency and Selectivity of Novel URAT1 Inhibitors

CompoundTarget(s)IC50 (µM) vs. URAT1IC50 (µM) vs. Other TransportersSelectivity for URAT1Reference(s)
Dotinurad URAT10.0372ABCG2: 4.16, OAT1: 4.08, OAT3: 1.32High[4][5]
Ruzinurad (SHR4640) URAT1Stated to be more potent and selective than LesinuradNot specifiedHigh[6]
Pozdeutinurad (AR882) URAT1Not specifiedNot specifiedSelective[7]
Verinurad (RDEA3170) URAT1Not specifiedNot specifiedSelective[8][9]
CDER167 URAT1, GLUT92.08 ± 0.31GLUT9: 91.55 ± 15.28Dual Inhibitor[10][11]

Table 2: Clinical Efficacy of Novel URAT1 Inhibitors (Phase 2 & 3 Data)

CompoundStudy PhaseDose(s)Comparator(s)Key Efficacy Endpoint(s)Result(s)Reference(s)
Dotinurad Phase 32 mg/day, 4 mg/dayFebuxostat 40 mg/day, Benzbromarone 50 mg% of patients with sUA ≤6.0 mg/dL at week 24; % change in sUA73.6% with 4 mg/day vs. 38.1% with Febuxostat. Non-inferior to Benzbromarone in sUA reduction.[3][12][13]
Pozdeutinurad (AR882) Phase 250 mg, 75 mgAllopurinol% of patients with sUA <6, <5, <4, <3 mg/dL at 12 weeks; Tophi resolution75 mg: 89% <6 mg/dL, 82% <5 mg/dL, 63% <4 mg/dL, 29% <3 mg/dL. Significant tophi resolution observed.[1][7][14]
Ruzinurad (SHR4640) Phase 25 mg, 10 mgPlacebo, Benzbromarone% of patients with sUA ≤360 µmol/L at week 55 mg: 32.5%, 10 mg: 72.5% vs. 0% for placebo.[15]
Verinurad (RDEA3170) Phase 2a2.5-20 mg (with Allopurinol 300 mg)Allopurinol 300 mg, 600 mgMaximal % decrease in sUA from baselineDose-dependent decrease in sUA. Verinurad ≥5 mg + Allopurinol 300 mg showed greater sUA reduction than Allopurinor 600 mg alone.[8]
CDER167 Preclinical (in vivo)10 mg/kg/dayRDEA3170 20 mg/kg/dayReduction in blood uric acid and promotion of urinary uric acid excretionMore effective in lowering blood uric acid and promoting excretion than RDEA3170 in a hyperuricemic mouse model.[10][11]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the URAT1 signaling pathway and a typical experimental workflow.

URAT1_Pathway cluster_renal_tubule Renal Proximal Tubule Cell Lumen Lumen Blood Blood Urate_Lumen Urate URAT1 URAT1 Urate_Lumen->URAT1 Reabsorption Urate_Cell Urate Urate_Cell->Blood To Bloodstream Organic_Anion_Cell Organic Anion (e.g., Lactate) Organic_Anion_Cell->URAT1 Efflux Organic_Anion_Lumen Organic Anion URAT1->Urate_Cell URAT1->Organic_Anion_Lumen URAT1_Inhibitor Novel URAT1 Inhibitor URAT1_Inhibitor->URAT1 Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Cell_Assay URAT1 Inhibition Assay (e.g., HEK293 cells) Selectivity_Assay Transporter Selectivity Profiling Cell_Assay->Selectivity_Assay Animal_Model Hyperuricemia Animal Model (e.g., Potassium Oxonate-induced) Cell_Assay->Animal_Model Efficacy_Testing Efficacy Assessment (sUA levels, Uric Acid Excretion) Animal_Model->Efficacy_Testing Toxicity_Study Safety and Toxicology Studies Efficacy_Testing->Toxicity_Study Phase1 Phase 1 (Safety, PK/PD in Healthy Volunteers) Toxicity_Study->Phase1 Phase2 Phase 2 (Efficacy and Dose-Ranging in Patients) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy and Safety Trials) Phase2->Phase3

References

A Comparative Guide to the Specificity of URAT1 Inhibitor 7 for the URAT1 Transporter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the URAT1 inhibitor "7" (also known as compound 10f) with other notable URAT1 inhibitors. The focus is on the specificity of these compounds for the urate transporter 1 (URAT1) versus other key renal transporters, Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3). This objective analysis is supported by available experimental data to aid in the evaluation and selection of compounds for research and development in the context of hyperuricemia and gout.

Introduction to URAT1 and its Inhibition

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the kidney's proximal tubule. It is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[1] Inhibition of URAT1 is a primary therapeutic strategy for reducing serum uric acid levels in patients with gout, a condition caused by the deposition of monosodium urate crystals in and around the joints.[2]

The ideal URAT1 inhibitor would exhibit high potency and selectivity for URAT1, minimizing off-target effects on other renal transporters like OAT1 and OAT3. These transporters play a significant role in the secretion of a wide range of drugs and endogenous compounds, and their inhibition can lead to undesirable drug-drug interactions.[3] This guide focuses on the specificity profile of URAT1 inhibitor 7 in comparison to other well-characterized inhibitors.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the available in vitro data for this compound and other selected URAT1 inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the transporter activity by 50%. A lower IC50 value signifies higher potency.

InhibitorURAT1 IC50 (nM)OAT1 IC50 (nM)OAT3 IC50 (nM)Selectivity (URAT1 vs. OAT1)Selectivity (URAT1 vs. OAT3)
This compound (compound 10f) 12*Data not availableData not availableData not availableData not available
Verinurad (RDEA3170) 25[4]4,600[4]Data not available~184-foldData not available
Lesinurad 7,200[5]Data not availableData not availableData not availableData not available
Dotinurad 37.2>10,000>10,000>268-fold>268-fold

*Data for this compound is from a commercial vendor and has not been independently verified in peer-reviewed literature.

Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.

Signaling Pathways and Experimental Workflow

To understand the context of URAT1 inhibition and the methods used to assess it, the following diagrams illustrate the renal urate reabsorption pathway and a general workflow for evaluating inhibitor specificity.

G Renal Urate Reabsorption Pathway cluster_proximal_tubule Proximal Tubule Cell URAT1 URAT1 GLUT9 GLUT9 URAT1->GLUT9 OAT1/3 OAT1/3 Filtrate (Urine) Filtrate (Urine) OAT1/3->Filtrate (Urine) Blood Blood GLUT9->Blood Filtrate (Urine)->URAT1 Urate Reabsorption Blood->OAT1/3 Organic Anion Secretion

Renal Urate Transport

G Inhibitor Specificity Evaluation Workflow Start Start Cell Line Transfection Transfect HEK293 cells with URAT1, OAT1, or OAT3 plasmid Start->Cell Line Transfection Cell Culture Culture transfected cells to express the transporter Cell Line Transfection->Cell Culture Inhibition Assay Incubate cells with radiolabeled substrate and varying concentrations of inhibitor Cell Culture->Inhibition Assay Measurement Measure intracellular radioactivity to determine transport inhibition Inhibition Assay->Measurement Data Analysis Calculate IC50 values and determine selectivity Measurement->Data Analysis End End Data Analysis->End

Inhibitor Specificity Workflow

Experimental Protocols

The following are generalized protocols for assessing the inhibition of URAT1, OAT1, and OAT3. These are based on commonly used methods in the field.[6][7][8]

In Vitro URAT1 Inhibition Assay

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are transiently transfected with a plasmid vector containing the full-length cDNA of human URAT1 (SLC22A12) using a suitable transfection reagent. Control cells are transfected with an empty vector.

  • Transfected cells are seeded into 24-well plates and cultured for 48 hours to allow for transporter expression.

2. Uric Acid Uptake Assay:

  • On the day of the assay, the cell culture medium is removed, and the cells are washed twice with pre-warmed Krebs-Ringer buffer (pH 7.4).

  • Cells are pre-incubated for 10 minutes at 37°C with Krebs-Ringer buffer containing various concentrations of the test inhibitor (e.g., this compound) or vehicle control.

  • The uptake reaction is initiated by adding Krebs-Ringer buffer containing [14C]-labeled uric acid (typically at a concentration of 50-100 µM) and the respective inhibitor concentration.

  • After a 5-minute incubation at 37°C, the uptake is terminated by aspirating the reaction mixture and rapidly washing the cells three times with ice-cold Krebs-Ringer buffer.

  • The cells are lysed with a 0.1 M NaOH solution.

  • The radioactivity in the cell lysates is measured using a liquid scintillation counter.

3. Data Analysis:

  • The specific uptake of uric acid is calculated by subtracting the uptake in mock-transfected cells from that in URAT1-transfected cells.

  • The percentage of inhibition at each inhibitor concentration is determined relative to the vehicle control.

  • The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vitro OAT1 and OAT3 Inhibition Assays

The protocol for assessing OAT1 and OAT3 inhibition is similar to the URAT1 assay, with the following key differences:

  • Transfection: HEK293 cells are transfected with plasmids containing the cDNA for human OAT1 (SLC22A6) or OAT3 (SLC22A8).

  • Substrate: A prototypical substrate for OAT1 and OAT3, such as [3H]-para-aminohippuric acid (PAH) or [3H]-estrone-3-sulfate (E3S), is used instead of uric acid.

  • Assay Conditions: The buffer and incubation times may be optimized for the specific transporter and substrate being used.

By performing these assays, the IC50 values for an inhibitor against URAT1, OAT1, and OAT3 can be determined, allowing for a quantitative assessment of its selectivity.

Conclusion

This guide provides a comparative overview of the specificity of this compound for the URAT1 transporter, placed in the context of other known inhibitors. While this compound shows high potency for URAT1 based on available data, a comprehensive understanding of its selectivity profile requires further investigation to determine its inhibitory effects on other key renal transporters such as OAT1 and OAT3. The provided experimental protocols offer a framework for conducting such essential selectivity studies. Researchers and drug developers are encouraged to use this guide as a starting point for their evaluations, recognizing the importance of generating robust, internally consistent data for making informed decisions in the pursuit of novel and specific therapies for hyperuricemia and gout.

References

Assessing the Reproducibility of URAT1 Inhibitor 7 (Osthol) Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental reproducibility of URAT1 inhibitor 7, also known as Osthol, and compares its performance with other prominent URAT1 inhibitors. The information is intended to assist researchers in making informed decisions regarding their gout and hyperuricemia research.

Executive Summary

URAT1 (Urate Transporter 1) is a critical protein in the kidneys responsible for the reabsorption of uric acid back into the bloodstream.[1][2] Its inhibition is a key therapeutic strategy for managing hyperuricemia, a condition characterized by high levels of uric acid that can lead to gout.[1][3] this compound (Osthol), a natural compound, has demonstrated in vitro inhibitory activity against URAT1. However, an assessment of the existing literature reveals that the reproducibility of these findings is limited due to a lack of independent verification. This guide presents the available data for Osthol and compares it against a panel of other URAT1 inhibitors, for which more extensive experimental data is available.

Data Presentation: Quantitative Comparison of URAT1 Inhibitors

The following table summarizes the in vitro potency of this compound (Osthol) and a selection of other URAT1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

InhibitorIC50 (µM)Cell LineComments
This compound (Osthol) 78.8 HEK293/PDZK1Noncompetitive inhibitor. Data appears to originate from a single study, raising questions about independent reproducibility.[1][4]
Benzbromarone0.22 - 14.3HEK293T, etc.A potent, clinically used uricosuric agent.[1][5][6]
Probenecid20.21 - 42HEK293 cellsAn older, less potent uricosuric drug.[1]
Lesinurad3.5 - 7.2HEK293T cellsA selective URAT1 inhibitor.[6]
Verinurad0.025-A highly potent and specific URAT1 inhibitor.[7]
Dotinurad<0.05-A selective URAT1 inhibitor approved in Japan.[3]
Febuxostat36.1-Primarily a xanthine oxidase inhibitor, but also shows some URAT1 inhibitory activity.[1]
Ruzinurad (SHR4640)0.13HEK293 cellsAn investigational selective URAT1 inhibitor.[8]

Experimental Protocols

The following is a representative protocol for a cell-based uric acid uptake assay used to determine the inhibitory activity of compounds against URAT1. This method is commonly employed in the field and provides a basis for reproducible experiments.

Objective: To measure the inhibition of URAT1-mediated uric acid uptake by a test compound in a controlled in vitro setting.

Materials:

  • HEK293 cells (or a similar suitable cell line)

  • URAT1 expression plasmid

  • Cell culture medium and supplements

  • Transfection reagent (e.g., Lipofectamine)

  • Krebs-Ringer buffer (or similar physiological buffer)

  • Uric acid (non-radiolabeled or radiolabeled, e.g., [14C]-uric acid)

  • Test compound (e.g., this compound)

  • Positive control inhibitor (e.g., benzbromarone)

  • Cell lysis buffer

  • Uric acid quantification kit or liquid scintillation counter

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate medium until they reach 80-90% confluency.

    • Transfect the cells with a URAT1 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions. As a negative control, transfect a separate batch of cells with an empty vector.

    • Allow 24-48 hours for gene expression.

  • Uric Acid Uptake Assay:

    • Seed the transfected cells into 24-well plates at a density of approximately 2.5 x 10^5 cells per well and allow them to adhere.[8]

    • Wash the cells with a pre-warmed physiological buffer.

    • Pre-incubate the cells with various concentrations of the test compound (e.g., Osthol) or a positive control (e.g., benzbromarone) in the buffer for a defined period (e.g., 30 minutes).[8]

    • Initiate uric acid uptake by adding a solution containing a known concentration of uric acid (e.g., 750 µM) to the wells.[8] If using radiolabeled uric acid, a lower concentration may be used.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for uric acid transport into the cells.[8]

    • Terminate the uptake by rapidly washing the cells multiple times with ice-cold buffer.

  • Quantification of Intracellular Uric Acid:

    • Lyse the cells to release the intracellular contents.

    • Measure the concentration of uric acid in the cell lysates using a uric acid quantification kit or by measuring radioactivity with a liquid scintillation counter if a radiolabeled substrate was used.

  • Data Analysis:

    • Subtract the background uric acid levels from the negative control (empty vector) transfected cells.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor).

    • Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

Mandatory Visualization

Signaling Pathway of URAT1-mediated Uric Acid Reabsorption

URAT1_Pathway cluster_renal_tubule Renal Proximal Tubule Tubular Lumen Tubular Lumen Apical Membrane Apical Membrane Tubular Cell Tubular Cell Basolateral Membrane Basolateral Membrane Bloodstream Bloodstream Uric Acid in Lumen Uric Acid URAT1 URAT1 Transporter Uric Acid in Lumen->URAT1 Reabsorption Uric Acid in Cell Uric Acid URAT1->Uric Acid in Cell Uric Acid in Blood Uric Acid Uric Acid in Cell->Uric Acid in Blood Transport via other transporters (e.g., GLUT9) Inhibitor This compound (Osthol) Inhibitor->URAT1 Inhibition

Caption: URAT1-mediated reabsorption of uric acid from the renal tubule and the inhibitory action of this compound.

Experimental Workflow for Screening URAT1 Inhibitors

URAT1_Screening_Workflow start Start cell_culture HEK293 Cell Culture start->cell_culture transfection Transfection with URAT1 Expression Vector cell_culture->transfection seeding Seed Transfected Cells in 24-well Plates transfection->seeding pre_incubation Pre-incubation with Test Compound (e.g., Osthol) seeding->pre_incubation uric_acid_uptake Initiate Uric Acid Uptake pre_incubation->uric_acid_uptake termination Terminate Uptake & Wash Cells uric_acid_uptake->termination quantification Quantify Intracellular Uric Acid termination->quantification data_analysis Calculate % Inhibition and IC50 quantification->data_analysis end End data_analysis->end

References

In Vivo Validation of URAT1 Inhibitor 7 (Osthol): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of the URAT1 inhibitor Osthol, referred to herein as URAT1 Inhibitor 7, with other established alternatives. The information is supported by available experimental data to aid in the evaluation of its mechanism of action and therapeutic potential.

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in the renal regulation of uric acid homeostasis. Located in the apical membrane of proximal tubule cells, it is responsible for the reabsorption of the majority of filtered urate from the urine back into the bloodstream.[1] Inhibition of URAT1 is a primary strategy for the treatment of hyperuricemia and gout, as it promotes the excretion of uric acid.[1]

Osthol is a natural coumarin compound that has been identified as a noncompetitive inhibitor of URAT1.[2][3] This guide summarizes the available in vivo data for Osthol and compares it with other known URAT1 inhibitors.

Mechanism of Action of URAT1 Inhibition

The primary mechanism of URAT1 inhibitors is to block the reabsorption of uric acid in the kidneys, thereby increasing its excretion in the urine and lowering serum uric acid levels.[1] This is a crucial therapeutic target as approximately 90% of hyperuricemia cases are due to impaired renal excretion of uric acid.[1]

URAT1_Mechanism cluster_proximal_tubule Renal Proximal Tubule Cell cluster_blood Bloodstream cluster_urine Urine (Tubular Lumen) cluster_outcome Therapeutic Outcome URAT1 URAT1 Transporter Serum_Urate Serum Uric Acid URAT1->Serum_Urate Enters Blood Increased_Excretion Increased Uric Acid Excretion Urine_Urate Uric Acid Urine_Urate->URAT1 Reabsorption Inhibitor This compound (Osthol) Inhibitor->URAT1 Inhibition Decreased_sUA Decreased Serum Uric Acid Experimental_Workflow cluster_setup Model Development & Grouping cluster_treatment Treatment Phase cluster_sampling Sample Collection cluster_analysis Biochemical Analysis cluster_evaluation Data Evaluation A Animal Selection (e.g., Sprague-Dawley Rats) B Induction of Hyperuricemia (e.g., High-Fat/High-Sugar Diet or Potassium Oxonate) A->B C Animal Grouping (Control, Vehicle, Test Compound, Positive Control) B->C D Daily Administration of Test Compound (e.g., Oral Gavage) C->D E Periodic Blood Sampling (e.g., via tail vein) D->E F 24-hour Urine Collection (using metabolic cages) D->F G Measurement of Serum Uric Acid E->G H Measurement of Urinary Uric Acid Excretion F->H I Statistical Analysis and Comparison between groups G->I H->I

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling URAT1 Inhibitor 7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety, and logistical information for researchers, scientists, and drug development professionals handling URAT1 inhibitor 7 (CAS No.: 1632002-28-8). The following procedures are designed to ensure the safe handling, use, and disposal of this potent research compound.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. All personnel must adhere to the following safety protocols to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE):

A comprehensive set of personal protective equipment must be worn at all times when handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always wear two pairs.
Eye Protection Safety goggles or glassesMust provide a complete seal around the eyes.
Body Protection Laboratory coatA fully buttoned lab coat is mandatory.
Respiratory Protection NIOSH-certified N95 or N100 respiratorRecommended when handling the powder form or if there is a risk of aerosol generation[2].

Engineering Controls:

Operations involving this compound should be performed within designated, controlled environments to prevent contamination and exposure.

Control TypeDescription
Ventilation All handling of the compound must occur in a well-ventilated area, preferably within a certified chemical fume hood[1].
Containment Use of a glove box or other isolation technology is recommended for all product transfers, including dispensing and sample preparation[3].
Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.

Safe Handling:

  • Avoid inhalation of dust and aerosols[1].

  • Prevent contact with eyes and skin[1].

  • Do not eat, drink, or smoke in areas where the compound is handled[1].

  • Wash hands thoroughly after handling the compound[1].

Storage Conditions:

  • Store in a tightly sealed container in a cool, well-ventilated area[1].

  • Protect from direct sunlight and sources of ignition[1].

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].

Emergency and First Aid Measures

In the event of an exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
If Swallowed Call a poison center or doctor immediately if you feel unwell. Rinse mouth with water[1].
Eye Contact Immediately flush eyes with large amounts of water, and seek prompt medical attention[1].
Skin Contact Thoroughly rinse the affected skin area with water. Remove contaminated clothing and seek medical advice[1].
Inhalation Move the individual to an area with fresh air immediately[1].
Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.

Waste Segregation and Collection:

  • Collect all waste containing this compound in a designated, labeled hazardous waste container[4].

  • Do not mix this waste with other chemical waste streams[4].

  • Ensure the waste container is kept tightly closed except when adding waste[4].

Disposal Method:

  • Dispose of the contents and the container at an approved waste disposal facility[1].

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualized Experimental Workflow and Signaling Pathway

To further aid in the safe and effective use of this compound, the following diagrams illustrate a general experimental workflow and the relevant biological pathway.

G cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal A Don Personal Protective Equipment (PPE) B Prepare designated workspace in a fume hood A->B C Retrieve this compound from storage B->C D Weigh the required amount of the compound C->D Transfer to workspace E Prepare stock solution (if applicable) D->E F Perform experiment E->F G Decontaminate workspace and equipment F->G Post-experiment H Segregate and label all hazardous waste G->H I Dispose of waste in approved containers H->I J Remove and properly dispose of PPE I->J K Wash hands thoroughly J->K

A general workflow for safely handling this compound.

G cluster_tubule Renal Proximal Tubule Cell cluster_lumen Tubular Lumen cluster_blood Bloodstream URAT1 URAT1 (SLC22A12) Urate_in_cell Urate (intracellular) URAT1->Urate_in_cell OAT4 OAT4 GLUT9 GLUT9 Urate_in_blood Urate GLUT9->Urate_in_blood Urate_in_cell->GLUT9 Anion Anion (e.g., lactate, nicotinate) Urate_in_cell->Anion Anion->URAT1 Urate_in_lumen Urate Urate_in_lumen->URAT1 Reabsorption Inhibitor This compound Inhibitor->URAT1 Inhibition

The role of URAT1 in urate reabsorption and its inhibition.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.